Oxoazanide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14452-93-8 |
|---|---|
Molecular Formula |
NO- |
Molecular Weight |
30.006 g/mol |
IUPAC Name |
nitroxyl anion |
InChI |
InChI=1S/NO/c1-2/q-1 |
InChI Key |
FZRKAZHKEDOPNN-UHFFFAOYSA-N |
SMILES |
[N-]=O |
Canonical SMILES |
[N-]=O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel Oxoazanide Compounds: Focus on 3-(3-Pyridyl)-Oxazolidinone-5-Methyl Ester Derivatives
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of a novel class of oxoazanide compounds, specifically 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives. These compounds have shown potential as antibacterial and anthelmintic agents.[1] This guide outlines detailed experimental protocols, presents key characterization data in a structured format, and visually represents the synthetic and conceptual pathways involved.
General Synthetic Route
The synthesis of the target 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives is achieved through a multi-step process. The general synthetic scheme involves the initial reaction of a commercially available starting material, 2-chloro-5-nitropyridine, with morpholine.[1] This is followed by the reduction of the nitro group to an amine. After the introduction of a protecting group, the core oxazolidinone ring is formed through cyclization.[1] Finally, various ester derivatives are prepared from the oxazolidinone intermediate.[1]
Caption: General synthetic workflow for 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives.
Experimental Protocols
The following sections provide detailed methodologies for the key synthetic steps.
This protocol uses the synthesis of compound 11a as a representative example.
-
To a solution of compound 9 (0.29 mmol), 4-dimethylaminopyridine (DMAP, 0.06 mmol), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 mmol) in 4 mL of dichloromethane (DCM), add acetyl chloride (0.38 mmol) dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion of the reaction, as monitored by an appropriate method (e.g., TLC), extract the mixture with water and DCM (3 x 5 mL).
-
Combine the organic phases and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure to yield the crude product.[1]
-
Purify the crude product using a suitable method, such as column chromatography.
This protocol uses the synthesis of compound 11f as a representative example.
-
To a solution of compound 9 (0.29 mmol) and triethylamine (TEA, 0.58 mmol) in 4 mL of DCM at 0 °C, add isocyanatocyclohexane (0.44 mmol) dropwise.
-
Allow the mixture to warm to room temperature and stir overnight.
-
After the reaction is complete, extract the mixture with water and DCM (3 x 5 mL).
-
Combine the organic phases and dry with anhydrous Na2SO4.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.[1]
-
Purify the product as needed.
Characterization of Novel Compounds
The synthesized compounds were characterized using a variety of analytical techniques to confirm their structure and purity.
The primary methods for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR were used to elucidate the chemical structure of the synthesized derivatives.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique was employed to confirm the molecular weight of the target compounds and to assess their purity.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups within the molecules.[2][3]
-
UV-Vis Spectroscopy: This method is utilized to study the electronic absorption properties of the compounds.[2]
The following table summarizes key physicochemical data for a selection of the synthesized compounds.
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |
| VZHE039-NO | C14H12N2O6 | 81 | 58.9–59.3 |
| TD7-NO | C15H14N2O6 | - | - |
Data for VZHE039-NO and TD7-NO are from a study on nitric oxide-releasing aromatic aldehydes and are included for illustrative purposes of data presentation.[4]
Biological Activity and Potential Applications
A series of the synthesized 3-(3-pyridyl)-oxazolidone-5-methyl ester derivatives were screened for their biological activity.
The compounds were tested against a panel of bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, and Staphylococcus epidermidis. The methyl sulfonic acid ester derivatives demonstrated a broad spectrum of activity.[1] Compound 12e was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL against B. subtilis.[1]
Caption: Biological activity and potential applications of the novel this compound compounds.
The synthesized compounds were also evaluated for their anthelmintic activity against the adult Indian earthworm, Pheretima posthuman. Among the tested derivatives, compound 11b showed the most promising results.[1]
To understand the potential mechanism of action, molecular docking simulations were performed for the most active antibacterial compound, 12e . These studies help to predict the specific binding mode of the compound with its biological target.[1]
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of novel 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives. The detailed experimental protocols and characterization data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The promising antibacterial and anthelmintic activities of these compounds warrant further investigation and development.
References
- 1. Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural (XRD) Characterization and an Analysis of H-Bonding Motifs in Some Tetrahydroxidohexaoxidopentaborate(1-) Salts of N-Substituted Guanidinium Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Technical Guide to the Theoretical Prediction of Oxoazanide Stability and Reactivity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "Oxoazanide" does not refer to a standard, well-documented chemical entity. This guide will use the nitroxyl anion (HNO⁻/NO⁻), a plausible chemical interpretation of the name, as a model system. The principles and methodologies described are broadly applicable to the computational study of novel nitrogen-oxygen-containing anions.
Introduction: The Challenge of Reactive Anions
Transient anions containing nitrogen and oxygen are pivotal intermediates in numerous biochemical and synthetic pathways. Their high reactivity and fleeting existence, however, make experimental characterization exceptionally challenging. "Oxoazanides," a class of molecules conceptually derived from the deprotonation of N-oxides or related structures, exemplify this challenge. A prime example is the nitroxyl anion (NO⁻), the conjugate base of nitroxyl (HNO), which has been implicated in various biological processes.[1]
Computational chemistry provides an indispensable toolkit for predicting the intrinsic properties of such species in silico.[2][3] By employing quantum mechanical calculations, we can model molecular structure, stability, and reactivity with high accuracy. This guide outlines the theoretical framework and computational protocols for predicting the properties of a model this compound (NO⁻), offering a roadmap for researchers investigating novel reactive intermediates.
Theoretical Framework and Computational Protocols
In lieu of traditional experimental protocols, theoretical prediction relies on a rigorous computational workflow. The methods described here are routinely used to investigate the properties of nitrogen-containing reactive species.[4][5]
2.1 Core Computational Methodologies
The primary goal is to solve the electronic Schrödinger equation for the molecule of interest. Several methods are available, with the choice depending on the desired balance of accuracy and computational cost.
-
Density Functional Theory (DFT): DFT is a workhorse of modern computational chemistry, offering excellent accuracy for many systems at a manageable computational cost.[6] The choice of the exchange-correlation functional is critical. Common functionals for this type of work include B3LYP and ωB97X-D.[4][7]
-
Møller-Plesset Perturbation Theory (MP2): This is a wave function-based method that provides a good description of electron correlation effects, which are crucial for accurately modeling anions and bond-breaking processes.[5]
-
Coupled Cluster (CC) Theory: Methods like CCSD (Coupled Cluster with Singles and Doubles) and its variants offer the "gold standard" in accuracy but are computationally very expensive, typically reserved for smaller systems or for benchmarking other methods.[5]
2.2 Basis Sets
A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets (e.g., 6-311+G(d,p)) and Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ) are commonly used. The inclusion of diffuse functions (indicated by + or aug-) is critical for accurately describing the diffuse electron density of anions.
2.3 Standard Computational Protocol
A typical investigation follows a multi-step process, visualized in the workflow diagram below.
-
Geometry Optimization: The starting point is to find the lowest-energy three-dimensional structure of the molecule. This is an iterative process that minimizes the forces on each atom.
-
Vibrational Frequency Calculation: Once a stationary point is found, a frequency calculation is performed. This serves two purposes:
-
To confirm the structure is a true energy minimum (no imaginary frequencies).
-
To compute the zero-point vibrational energy (ZPVE) and other thermodynamic properties like enthalpy and Gibbs free energy.
-
-
Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more robust theoretical method or a larger basis set.
-
Property Analysis: Post-processing of the wave function or electron density yields further insights. Common analyses include:
-
Natural Bond Orbital (NBO) Analysis: To determine atomic charges, bond orders, and hybridization.[8]
-
Molecular Electrostatic Potential (MESP): To visualize electron-rich and electron-poor regions, indicating sites for electrophilic or nucleophilic attack.[6]
-
Frontier Molecular Orbital (FMO) Analysis: To examine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict reactivity.
-
Predicted Stability of this compound (NO⁻ Model)
The stability of a molecule can be assessed from both thermodynamic and kinetic perspectives. Thermodynamic stability relates to the molecule's energy relative to other isomers or decomposition products, while kinetic stability relates to the energy barriers for reaction pathways.
3.1 Thermodynamic Properties
Calculations can predict key thermodynamic state functions. For the NO⁻ anion, a key value is its proton affinity, which corresponds to the enthalpy change of the reaction: NO⁻ + H⁺ → HNO. Another important metric is the electron affinity of the corresponding radical (NO).
Table 1: Calculated Properties for the this compound (NO⁻) Model Note: These are representative values based on high-level computational studies. Actual values vary with the level of theory.
| Property | Calculated Value | Description |
| N-O Bond Length | ~1.26 Å | Intermediate between a double and triple bond. |
| N-O Vibrational Frequency | ~1380 cm⁻¹ | Corresponds to the N-O stretching mode. |
| Proton Affinity (PA) | ~315 kcal/mol | Indicates very high basicity, favoring the protonated HNO form. |
| Electron Affinity (of NO) | ~0.026 eV | Shows that the neutral NO radical has a very low tendency to accept an electron. |
| Gibbs Free Energy (ΔG) | Context-dependent | Typically calculated relative to reactants and products in a specific reaction. |
Predicted Reactivity of this compound (NO⁻ Model)
The reactivity of the this compound anion is governed by its electronic structure. As an anion, it is expected to be a strong nucleophile and base.
4.1 Frontier Molecular Orbital (FMO) Analysis
FMO theory is a powerful qualitative tool for predicting reactivity.
-
The HOMO (Highest Occupied Molecular Orbital) represents the distribution of the most available electrons. The shape and energy of the HOMO indicate where the molecule is most likely to act as a nucleophile (donate electrons).
-
The LUMO (Lowest Unoccupied Molecular Orbital) represents the distribution of the lowest-energy empty orbital. Its shape and energy indicate where the molecule is most likely to act as an electrophile (accept electrons).
For an anion like NO⁻, reactivity is dominated by its HOMO. The HOMO is typically a π* anti-bonding orbital, with large lobes on both the nitrogen and oxygen atoms, making both sites available for reaction with electrophiles, particularly protons.
4.2 Reaction Pathways
Computational modeling can be used to map out the entire potential energy surface for a reaction, including reactants, products, and the transition state that connects them. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.
A fundamental reaction for NO⁻ is protonation: NO⁻ + H⁺ → HNO
This reaction is predicted to be extremely fast and highly exothermic, with a negligible activation barrier. This is consistent with the anion's high calculated proton affinity and its role as a fleeting intermediate in aqueous solutions.
Table 2: Calculated Reactivity Descriptors for this compound (NO⁻)
| Descriptor | Value (approx.) | Implication for Reactivity |
| HOMO Energy | -1.8 eV | High energy indicates strong nucleophilicity. |
| LUMO Energy | +7.5 eV | Very high energy indicates very low electrophilicity. |
| HOMO-LUMO Gap | 9.3 eV | Large gap suggests high kinetic stability against unimolecular decomposition. |
| NBO Charge on N | -0.65 e | Significant negative charge, indicating a nucleophilic site. |
| NBO Charge on O | -0.35 e | Significant negative charge, also a nucleophilic site. |
Conclusion
While "this compound" remains a conceptual class of molecules, the theoretical principles governing the stability and reactivity of representative members like the nitroxyl anion (NO⁻) are well-established. Quantum chemical calculations provide a powerful, predictive framework for elucidating the properties of such transient species. Through methods like DFT and a systematic computational protocol, researchers can determine molecular structures, thermodynamic stabilities, and kinetic reactivity. Analyses based on FMO theory and MESP maps further illuminate the chemical behavior of these anions, providing critical insights for drug development and mechanistic chemistry long before they are synthesized or isolated.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experimental and Theoretical Investigation of the Reaction of NH2 with NO at Very Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The nature of NO-bonding in N-oxide group - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Exploring the Chemical Space of Oxo-Nitrogen Compounds: A Guide for Drug Discovery
An in-depth technical guide by Gemini
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrogen- and oxygen-containing heterocyclic compounds are fundamental scaffolds in medicinal chemistry and drug discovery. It is estimated that 84% of approved drugs contain at least one nitrogen atom, and approximately 60% feature a nitrogen heterocycle.[1] Oxygen heterocycles are the second most common type found in approved drugs.[1] The combination of oxygen and nitrogen atoms, particularly in "oxo-nitrogen" compounds, gives rise to a rich chemical space with diverse biological activities. These compounds, ranging from N-oxides to complex fused-ring systems, serve as antioxidant, anti-inflammatory, anticancer, and antimicrobial agents.[1][2] This guide provides a technical overview of the chemical space of oxo-nitrogen compounds, focusing on synthetic strategies, biological activities, relevant signaling pathways, and key experimental protocols for their characterization.
Synthetic Strategies for Exploring Chemical Space
The effective exploration of the chemical space of oxo-nitrogen compounds relies on innovative synthetic methodologies. Modern strategies focus on efficiency, atom economy, and the ability to rapidly generate diverse molecular libraries for screening.
Late-Stage Functionalization (LSF)
LSF strategies have become pivotal for medicinal chemists, enabling the rapid exploration of structure-activity relationships (SAR).[1] This approach allows for the modification of complex molecules at a late stage in the synthesis, which is more efficient than conventional methods for generating analogues, oxidized metabolites, and biological probes.[1] A recent development involves using sulfenylnitrene to insert a single nitrogen atom into bioactive molecules, transforming them into new pharmacophores without altering existing functionalities.[3] This additive-free method enhances compatibility with various drug molecules and offers a cost-effective way to create novel drugs by modifying existing ones.[3]
Nanocatalysis in Heterocycle Synthesis
Nanocatalysts play a significant role in the synthesis of nitrogen- and oxygen-containing heterocycles.[4] They offer high synergistic action, leading to excellent product yields, shorter reaction times, and the use of non-toxic, reusable catalysts.[4] For example, copper-iron (CuFeO) nanoparticles have been used as catalysts in the synthesis of various benzopyrrole derivatives.[4]
Base-Catalyzed Sequential Reactions
One-pot protocols involving sequential reactions provide an efficient pathway to complex heterocyclic systems. A notable example is the base-catalyzed synthesis of cyclopentadiene-fused pyrroloquinolinones. This method proceeds through a Knoevenagel condensation, an intramolecular hetero-Diels–Alder (IMHDA) reaction, and a final ring contraction, demonstrating broad functional group tolerance and delivering high yields.[5]
References
- 1. Drug Discovery Based on Oxygen and Nitrogen (Non-)Heterocyclic Compounds Developed @LAQV–REQUIMTE/Aveiro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Research Could Revolutionize Drug Discovery Using a Single Nitrogen Atom | Labcompare.com [labcompare.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Initial Isolation and Purification of Oxoazanide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies for the initial isolation and purification of Oxoazanide derivatives, a class of heterocyclic compounds with significant potential in drug discovery and development. Due to the limited direct use of the term "this compound" in readily available scientific literature, this guide will focus on the closely related and well-documented class of oxadiazine derivatives as a representative example. These compounds, particularly those with bioactive properties, serve as an excellent model for the challenges and techniques associated with the purification of novel N-O containing heterocyclic compounds.
Introduction to this compound Derivatives and Their Significance
This compound derivatives, broadly characterized by their nitrogen- and oxygen-containing heterocyclic structures, are of increasing interest to the pharmaceutical and agrochemical industries. Their diverse chemical scaffolds allow for a wide range of biological activities. A prime example is the natural product Nocuolin A, a 1,2,3-oxadiazine isolated from cyanobacteria, which has demonstrated potent anti-proliferative activity against several human cancer cell lines by inducing caspase-dependent apoptosis.[1][2][3] Another significant member of this class is Indoxacarb, a synthetic oxadiazine insecticide that functions as a sodium channel blocker in insects. The successful development of these compounds underscores the importance of robust and efficient isolation and purification protocols to obtain highly pure material for further study and development.
General Workflow for Isolation and Purification
The initial stages of isolating and purifying a novel bioactive compound, such as an this compound derivative from a natural source, typically follow a multi-step process designed to remove impurities and concentrate the target molecule. This workflow is iterative, with the purity of the sample being assessed at each stage.
Caption: A generalized workflow for the isolation and purification of a natural product like an this compound derivative.
Case Study: Isolation and Purification of Nocuolin A
Nocuolin A, a naturally occurring 1,2,3-oxadiazine, provides an excellent case study for the isolation of this class of compounds. The following protocols are based on methodologies reported in the scientific literature.[1]
Experimental Protocols
Protocol 1: Extraction of Crude Nocuolin A from Cyanobacterial Biomass
-
Biomass Preparation: 13.5 g of freeze-dried Nostoc sp. biomass is homogenized with sea sand.
-
Solvent Extraction: The homogenized biomass is extracted twice with 250 mL of 70% methanol. The extracts are combined.
-
Solvent Removal: Methanol is evaporated from the combined extracts under reduced pressure at 30°C to yield approximately 160 mL of aqueous extract.
Protocol 2: Initial Purification by Solid-Phase Extraction (SPE)
-
Cartridge Equilibration: A C18-SPE cartridge (5 g) is conditioned according to the manufacturer's instructions.
-
Sample Loading: The 160 mL aqueous extract is loaded onto the C18 cartridge.
-
Stepwise Elution: The cartridge is eluted sequentially with 20 mL of the following solvents:
-
Water
-
n-hexane
-
Dichloromethane
-
Acetonitrile
-
Methanol
-
Methanol with 1% hydrochloric acid
-
-
Fraction Collection: Each solvent elution is collected as a separate fraction for subsequent activity screening. Nocuolin A is typically found in the methanol fraction.
Protocol 3: Semi-Preparative HPLC Purification
The Nocuolin A-enriched fraction from SPE is further purified using a two-step semi-preparative HPLC process.
-
Step 1 (C18 Column):
-
Column: Watrex Reprosil C18 (250 x 8 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and methanol (B).
-
Gradient: Start with 55% B, increasing to 100% B over 20 minutes, and hold at 100% B for 5 minutes.
-
Detection: UV at 250 nm.
-
Collection: The fraction containing Nocuolin A is collected.
-
-
Step 2 (Phenyl Column):
-
Column: Watrex Reprosil 100 Phenyl (250 x 8 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and methanol (B).
-
Flow Rate: 3 mL/min
-
Gradient:
-
0 min: 60% B
-
15 min: 80% B
-
20 min: 80% B
-
25 min: 100% B
-
30 min: 100% B
-
-
Collection: The peak corresponding to Nocuolin A is collected at approximately 17.8 minutes.
-
-
Final Product: The collected fraction is evaporated under a stream of nitrogen to yield pure Nocuolin A.
Quantitative Data Summary
The following table summarizes the quantitative data for the isolation and purification of Nocuolin A from 13.5 g of cyanobacterial biomass.
| Purification Stage | Starting Material | Product Mass | Purity | Yield |
| Extraction | 13.5 g dry biomass | - (Crude Extract) | <1% | - |
| SPE (Methanol Fraction) | Crude Aqueous Extract | - (Enriched Fraction) | Low | - |
| Semi-Prep HPLC (C18) | Enriched Fraction | - (Partially Pure) | Intermediate | - |
| Semi-Prep HPLC (Phenyl) | Partially Pure Fraction | 0.67 mg | >99% (by HPLC-MS) | 0.005% (overall) |
Synthesis and Purification of this compound Derivatives
Once a lead compound like Nocuolin A is isolated, synthetic derivatives are often created to explore structure-activity relationships. The purification of these synthetic products typically involves column chromatography.
Experimental Protocol: Synthesis and Purification of a Nocuolin A Derivative
This protocol describes the synthesis of an acetylated derivative of Nocuolin A.[4]
-
Reaction Setup: To a solution of Nocuolin A (10 mg, 0.03 mmol) in dichloromethane at 0°C, add triethylamine (4 µL, 0.036 mmol) followed by acetic anhydride (3 µL, 0.036 mmol).
-
Reaction Monitoring: The reaction is stirred and monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The oily residue is purified by column chromatography on silica gel using a heptane:ethyl acetate (2:1) solvent system.
Quantitative Data for Synthesis
| Compound | Starting Mass (Nocuolin A) | Product | Yield |
| Acetylated Nocuolin A | 10 mg | Colourless oil | 88% |
Signaling Pathways Involving this compound Derivatives
Understanding the mechanism of action is crucial for drug development. This compound derivatives have been shown to interact with specific biological pathways.
Nocuolin A-Induced Caspase-Dependent Apoptosis
Nocuolin A induces programmed cell death in cancer cells through the activation of caspases, a family of proteases that execute apoptosis.[1][2][5]
References
- 1. The cyanobacterial metabolite nocuolin a is a natural oxadiazine that triggers apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - The cyanobacterial metabolite nocuolin a is a natural oxadiazine that triggers apoptosis in human cancer cells - Public Library of Science - Figshare [plos.figshare.com]
- 4. Isolation of Nocuolin A and Synthesis of New Oxadiazine Derivatives. Design, Synthesis, Molecular Docking, Apoptotic Evaluation, and Cathepsin B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Identification of Novel Oxoazanide Species and Related Nitrosyl Complexes
For Researchers, Scientists, and Drug Development Professionals
Abstract: The precise characterization of novel inorganic compounds is fundamental to advancing chemical sciences and drug development. This guide provides a comprehensive overview of the spectroscopic techniques employed in the identification and characterization of complex inorganic species containing nitrogen-oxygen bonds. While the term "oxoazanide" is formally used for the nitrosyl anion ([NO]⁻), it is not commonly used to describe a distinct class of novel compounds. Therefore, this whitepaper will focus on the well-established and actively researched area of metal nitrosyl complexes, using sodium nitroprusside (Na₂[Fe(CN)₅NO]·2H₂O) as a primary illustrative example. This document details the experimental protocols for various spectroscopic methods, presents quantitative data in structured tables, and provides visualizations of key workflows and concepts.
Introduction to this compound-related Species: Metal Nitrosyl Complexes
Metal nitrosyl complexes are coordination compounds featuring one or more nitric oxide (NO) ligands bound to a central metal atom. The bonding of the NO ligand can be linear (formally NO⁺) or bent (formally NO⁻), a feature that significantly influences the electronic structure and spectroscopic properties of the complex.[1] The study of these complexes is crucial in fields ranging from catalysis to biochemistry, where they play roles in signaling pathways and potential therapeutic applications.[2][3]
The identification of novel metal nitrosyl complexes relies on a suite of spectroscopic techniques that probe their electronic and vibrational states, connectivity, and geometry. This guide will detail the application of Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), complemented by X-ray crystallography for definitive structural elucidation.
Synthesis of a Model Compound: Sodium Nitroprusside
The synthesis of a well-characterized compound is the first step in its spectroscopic analysis. Sodium nitroprusside is a classic example of a metal nitrosyl complex and can be prepared through several methods.
This protocol is adapted from established laboratory procedures.[2][4][5][6]
Materials:
-
Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Concentrated nitric acid (HNO₃)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Ethanol
Procedure:
-
Digestion: Dissolve potassium ferrocyanide in water. Slowly add concentrated nitric acid to this solution with constant stirring. This step should be performed in a fume hood as toxic gases may be evolved. The reaction is: K₄[Fe(CN)₆] + 6 HNO₃ → H₂[Fe(CN)₅(NO)] + CO₂ + NH₄NO₃ + 4 KNO₃[2]
-
Neutralization: After the initial reaction subsides, neutralize the solution by carefully adding a solution of sodium carbonate until the effervescence ceases. This converts the pentacyanonitrosylferric acid to its sodium salt: H₂[Fe(CN)₅NO] + Na₂CO₃ → Na₂[Fe(CN)₅(NO)] + CO₂ + H₂O[2]
-
Purification and Crystallization: The resulting solution contains sodium nitroprusside along with potassium and ammonium nitrates. The mixture can be concentrated by gentle heating and then cooled. Ethanol is added to precipitate the less soluble nitrate salts, while the sodium nitroprusside remains in solution.[6]
-
Isolation: The solution is filtered to remove the precipitated salts. The filtrate is then cooled further to induce crystallization of sodium nitroprusside dihydrate. The red crystals are collected by filtration and can be washed with a small amount of cold ethanol.[6]
-
Drying: The crystals are dried under vacuum to yield the final product.
The following diagram illustrates the synthesis workflow.
Caption: Diagram 1: Synthesis Workflow of Sodium Nitroprusside.
Spectroscopic Characterization Techniques
The following sections detail the primary spectroscopic methods for characterizing metal nitrosyl complexes.
Vibrational spectroscopy is a powerful tool for identifying the functional groups and bonding characteristics within a molecule. For metal nitrosyl complexes, IR and Raman spectroscopy are particularly informative for determining the coordination mode of the NO ligand.
-
Linear M-N-O groups typically exhibit N-O stretching frequencies (ν(NO)) in the range of 1650–1900 cm⁻¹.[1]
-
Bent M-N-O groups show ν(NO) in a lower frequency range of 1525–1690 cm⁻¹.[1]
This difference in frequency is attributed to the different N-O bond orders in the linear (triple bond character) versus bent (double bond character) configurations.[1]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, for solution-phase measurements, dissolve the sample in a suitable solvent that does not have strong absorption bands in the region of interest (e.g., THF-d₈).[7]
-
Data Acquisition: Record the spectrum on an FT-IR spectrometer. A typical range is 4000–400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or solvent, which is then subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands, particularly the ν(NO) and ν(C≡N) stretching frequencies.
Experimental Protocol: Raman Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample in a capillary tube or on a microscope slide. For solutions, use a cuvette.
-
Data Acquisition: Use a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm).[8] The laser is focused on the sample, and the scattered light is collected and analyzed.
-
Data Analysis: Identify the Raman shifts corresponding to the vibrational modes. The ν(NO), ν(M-NO), and δ(MNO) modes are of particular interest.[8]
Table 1: Vibrational Spectroscopy Data for Sodium Nitroprusside
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference(s) |
| ν(N-O) stretch | ~1936 - 1945 | ~1945 | [9] |
| ν(C≡N) stretch (axial) | ~2143 | ~2143 | [9] |
| ν(C≡N) stretch (equat.) | ~2170 | ~2170 | [9] |
| ν(Fe-NO) stretch | ~669 | ~660 | [8][9] |
| δ(Fe-N-O) bend | ~650 | ~645 | [8] |
Note: Frequencies can vary slightly depending on the sample state (solid vs. solution) and crystal packing.
NMR spectroscopy provides information about the local chemical environment of specific nuclei. For nitrosyl complexes, ¹⁵N NMR is particularly valuable, although it often requires isotopic enrichment due to the low natural abundance of the ¹⁵N isotope (0.36%).[10] The chemical shift of the ¹⁵N nucleus is sensitive to the electronic structure of the M-N-O group.
Experimental Protocol: ¹⁵N NMR Spectroscopy
-
Sample Preparation: Synthesize the complex using a ¹⁵N-labeled precursor (e.g., Na¹⁵NO₂). Dissolve the ¹⁵N-enriched sample in a suitable deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹⁵N NMR spectrum on a high-field NMR spectrometer. Due to the low gyromagnetic ratio of ¹⁵N, longer acquisition times may be necessary.[10] Techniques like INEPT can be used to enhance sensitivity.
-
Data Analysis: Determine the chemical shift of the ¹⁵N resonance relative to a standard (e.g., liquid ammonia or nitromethane).[10] This chemical shift provides insight into the electronic environment of the nitrosyl nitrogen.
Table 2: Representative ¹⁵N NMR Data for Metal Nitrosyl Complexes
| Complex Type | ¹⁵N Chemical Shift Range (ppm, rel. to CH₃NO₂) | Comments | Reference(s) |
| Linear M-NO Complexes | +150 to +400 | Generally more deshielded due to sp-hybridization and π-bonding. | [11][12] |
| Bent M-NO Complexes | -200 to +100 | Generally more shielded, reflecting higher electron density on nitrogen. | [11][12][13] |
| Sodium Nitroprusside | ~380 | Consistent with a linear Fe-N-O arrangement. | [11] |
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For inorganic complexes, electrospray ionization (ESI) is a common technique that allows for the gentle ionization of the complex, often preserving its structure.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the complex in a suitable solvent, often a mixture of water, methanol, or acetonitrile.
-
Data Acquisition: Infuse the solution into the ESI source of the mass spectrometer. The instrument settings (e.g., capillary voltage, cone voltage) should be optimized to achieve good ionization without causing fragmentation.
-
Data Analysis: Analyze the resulting mass spectrum. The primary peak should correspond to the molecular ion of the complex (e.g., [Fe(CN)₅NO]²⁻). The isotopic distribution pattern can be used to confirm the elemental composition.
Table 3: Mass Spectrometry Data for Sodium Nitroprusside
| Ion | Calculated m/z | Observed m/z | Comments |
| [Fe(CN)₅NO]²⁻ | 108.97 | ~108.97 | The dianion is the primary species observed in the negative ion mode. |
| [NaFe(CN)₅NO]⁻ | 239.94 | ~239.94 | Adduct of the complex anion with one sodium ion, often observed in the negative ion mode. |
| Isotopic Pattern | The observed isotopic distribution for the molecular ion should match the theoretical pattern for C₅FeN₆O. |
Note: Observed m/z values are approximate and depend on instrument calibration.
Definitive Structure: X-ray Crystallography
While spectroscopy provides crucial information, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a compound in the solid state. For sodium nitroprusside, X-ray crystallography confirms the octahedral geometry around the iron center and the nearly linear Fe-N-O linkage.[14][15][16]
Table 4: Key Structural Parameters for Sodium Nitroprusside from X-ray Crystallography
| Parameter | Value | Reference(s) |
| Fe-N Bond Length | ~1.63 - 1.67 Å | [14][15] |
| N-O Bond Length | ~1.13 Å | [14] |
| Fe-N-O Angle | ~176° - 179° | [2][15] |
| Fe-C Bond Lengths | ~1.93 - 1.95 Å | [15] |
Computational Chemistry in Spectroscopic Identification
Density Functional Theory (DFT) has become an indispensable tool for predicting and interpreting the spectroscopic properties of novel compounds. By calculating the optimized geometry and vibrational frequencies of a proposed structure, researchers can compare the theoretical spectrum with experimental data to support their assignments.[8][17][18][19]
The logical workflow for combining experimental and computational approaches is shown below.
Caption: Diagram 2: Integrated Spectroscopic & Computational Workflow.
Conclusion
The spectroscopic identification of novel inorganic species, such as metal nitrosyl complexes, is a multi-faceted process that requires the integration of several analytical techniques. Vibrational spectroscopy provides key insights into the bonding of functional groups, while NMR and mass spectrometry help to elucidate the electronic environment and confirm molecular composition. When combined with computational modeling and confirmed by X-ray crystallography, these methods provide a powerful toolkit for the unambiguous characterization of new chemical entities. This guide provides the foundational protocols and data benchmarks necessary for researchers to confidently identify and characterize novel this compound-related species in their own work.
References
- 1. Metal nitrosyl complex - Wikipedia [en.wikipedia.org]
- 2. Sodium nitroprusside - Wikipedia [en.wikipedia.org]
- 3. Cyanide - Wikipedia [en.wikipedia.org]
- 4. Sodium nitroprusside - Sciencemadness Wiki [sciencemadness.org]
- 5. CN103159233A - Sodium nitroprusside synthesis process - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Infrared Spectroelectrochemistry of Iron-Nitrosyl Triarylcorroles. Implications for Ligand Noninnocence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characteristic vibrational frequencies of osmium(ii) nitrosyl complexes probed by Raman spectroscopy and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Nitrogen-15 NMR studies of nitrosyl (bent and linear), nitro, and nitrito ligands in 4-, 5-, and 6-coordinate complexes of the platinum metals [scite.ai]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Modeling structures and vibrational frequencies for dinitrosyl iron complexes (DNICs) with density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Fundamental Properties of Oxoazanide (Nitroxyl) Ions
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The oxoazanide ion, more commonly known in its protonated form as nitroxyl (HNO), is a one-electron reduced sibling of nitric oxide (NO) that exhibits unique chemical and biological properties. Despite its simple triatomic structure, nitroxyl possesses a complex reactivity profile that distinguishes it from other reactive nitrogen species. This technical guide provides a comprehensive overview of the fundamental properties of the this compound ion and nitroxyl, with a focus on its physicochemical characteristics, generation and detection methodologies, and its burgeoning role in biological signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential and biological significance of this fascinating molecule.
Introduction to this compound (Nitroxyl)
The term "this compound" is a synonym for the nitroxyl anion (NO⁻)[1]. In aqueous solutions, this anion is in equilibrium with its protonated form, nitroxyl (HNO), also known by its IUPAC name, azanone[2]. For many years, the pKa of nitroxyl was thought to be around 4.7; however, more recent studies have revised this value to approximately 11.4[1][3][4]. This significantly higher pKa indicates that at physiological pH, the protonated form, nitroxyl (HNO), is the predominant species[1][3][4]. A key feature of this acid-base equilibrium is that the ground state of HNO is a singlet, while the ground state of the NO⁻ anion is a triplet. This spin-forbidden deprotonation results in a much slower rate of proton transfer than typical for heteroatom acids[2][5].
The biological and pharmacological actions of nitroxyl are distinct from those of its redox counterpart, nitric oxide (NO)[1][6]. While both are involved in cardiovascular regulation, they appear to operate through different signaling pathways[6][7]. The unique chemistry of nitroxyl, particularly its electrophilic nature and its reactivity towards thiols and metalloproteins, underpins its distinct biological effects[1][3][8].
Physicochemical Properties
A quantitative understanding of the physicochemical properties of nitroxyl and its conjugate base is essential for elucidating its biological functions. The following tables summarize key quantitative data for these species.
Table 1: Acid-Base and Thermodynamic Properties
| Property | Value | Notes |
| pKa (¹HNO/³NO⁻) | ~11.4 | ¹HNO is the singlet ground state of nitroxyl, and ³NO⁻ is the triplet ground state of the this compound anion[1][2][5]. |
| pKa (¹HNO/¹NO⁻) | ~23 | ¹NO⁻ is the singlet excited state of the this compound anion[2][5]. |
| pKa (³HNO/³NO⁻) | ~ -1.8 | ³HNO is the triplet excited state of nitroxyl[2][5]. |
| H-NO Bond Dissociation Energy | 49.5 kcal/mol (207 kJ/mol) | This relatively weak bond contributes to HNO's ability to act as a hydrogen atom donor[2][9]. |
| Reduction Potential (NO/³NO⁻) | ~ -0.8 V (vs. NHE) | This unfavorable reduction potential suggests that the direct one-electron reduction of NO is unlikely to be a major source of nitroxyl under most biological conditions[3][10]. |
| Free Energy of Formation (ΔfG⁰) of aqueous ¹HNO | ~190 kJ/mol | |
| Free Energy of Formation (ΔfG⁰) of aqueous ³NO⁻ | Not explicitly stated, but can be derived from pKa and ΔfG⁰ of ¹HNO. |
Table 2: Kinetic Data for Key Reactions
| Reaction | Rate Constant (k) | Conditions |
| 2 HNO → N₂O + H₂O | 8 x 10⁶ M⁻¹s⁻¹ | Dimerization at 298 K[2][3]. |
| HNO + O₂ | 3 x 10³ M⁻¹s⁻¹ | [8] |
| ³NO⁻ + O₂ → ONOO⁻ | 2.7 x 10⁹ M⁻¹s⁻¹ | Spin-allowed and nearly diffusion-controlled[3][5]. |
| HNO + NO | 5.8 x 10⁶ M⁻¹s⁻¹ | [8][11] |
| ³NO⁻ + NO | 2.3 x 10⁹ M⁻¹s⁻¹ | [11] |
| HNO + RSH → RS(O)NH₂ | Varies with thiol structure | Reaction with thiols to form sulfinamides[2][8]. |
| Deprotonation by OH⁻ | 4.9 x 10⁴ M⁻¹s⁻¹ | Slower than diffusion-controlled due to spin-forbidden nature[2]. |
Experimental Protocols
The transient nature of nitroxyl necessitates the use of donor compounds for its generation in experimental settings. A variety of detection methods have been developed to study its chemistry and biology.
Generation of Nitroxyl
Protocol 1: Generation from Angeli's Salt (Sodium Trioxodinitrate)
Angeli's salt (Na₂N₂O₃) is a commonly used donor that decomposes in aqueous solution to release nitroxyl and nitrite[1].
-
Materials: Angeli's salt (Na₂N₂O₃), appropriate buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4), fresh 10 mM NaOH for stock solution preparation.
-
Methodology:
-
Prepare a stock solution of Angeli's salt in 10 mM NaOH. This should be done fresh for each experiment due to the instability of the salt.
-
Dilute the stock solution into the desired buffer at the experimental temperature. The decomposition of Angeli's salt is pH and temperature-dependent, with a half-life of approximately 2-3 minutes at physiological pH and temperature[1].
-
The release of nitroxyl occurs via a first-order process between pH 4 and 8[1]. The mechanism involves protonation of the dianion, followed by tautomerization and heterolytic cleavage of the N-N bond[1].
-
Protocol 2: Generation from Piloty's Acid (N-Hydroxybenzenesulfonamide)
Piloty's acid (PhSO₂NHOH) is another widely used nitroxyl donor[2][8].
-
Materials: Piloty's acid, appropriate buffer solution.
-
Methodology:
-
Dissolve Piloty's acid in the desired buffer.
-
The decomposition of Piloty's acid to release nitroxyl is also pH-dependent.
-
Detection of Nitroxyl
A variety of direct and indirect methods are available for the detection of nitroxyl.
Protocol 3: Detection using Copper-Based Fluorescent Probes
This method is based on the reduction of Cu(II) to Cu(I) by nitroxyl, leading to an increase in fluorescence[2][8].
-
Materials: Copper-based fluorescent probe (e.g., P-Rhod), nitroxyl donor, buffer solution, fluorescence spectrophotometer.
-
Methodology:
-
Load the cells or prepare the solution with the copper-based fluorescent probe.
-
Introduce the nitroxyl donor to the system.
-
Monitor the increase in fluorescence over time using a fluorescence spectrophotometer at the appropriate excitation and emission wavelengths for the specific probe.
-
It is crucial to run control experiments to ensure the selectivity of the probe against other reactive nitrogen and oxygen species[8].
-
Protocol 4: Electrochemical Detection
Electrochemical methods, such as those using modified gold electrodes, allow for the real-time detection of nitroxyl[8][12][13].
-
Materials: Gold electrode modified with a cobalt porphyrin, electrochemical workstation, nitroxyl donor, and buffered electrolyte solution.
-
Methodology:
-
Calibrate the modified electrode using known concentrations of a stable nitroxyl standard if available, or by a standard addition method with a well-characterized donor.
-
Immerse the electrode in the experimental solution.
-
Introduce the nitroxyl donor and record the electrochemical signal (e.g., current) over time.
-
Protocol 5: Trapping and Detection by Mass Spectrometry
Nitroxyl can be trapped by reagents like triphenylphosphine, and the resulting products can be detected by mass spectrometry[8].
-
Materials: Triphenylphosphine, nitroxyl donor, buffer solution, HPLC-MS system.
-
Methodology:
-
Incubate the nitroxyl donor with an excess of triphenylphosphine in the reaction buffer.
-
Nitroxyl reacts with triphenylphosphine to form triphenylphosphine oxide and an azaylide[8].
-
Separate the reaction products using HPLC and detect the characteristic mass-to-charge ratios of the products using mass spectrometry.
-
Biological Signaling Pathways
Nitroxyl's biological effects are largely attributed to its interactions with thiols and metalloproteins, leading to distinct signaling outcomes compared to nitric oxide.
Thiol Modifications
Nitroxyl readily reacts with thiols to form sulfinamides, which can alter protein structure and function[1][8]. This reactivity is a key mechanism for its biological signaling.
Interaction with Heme Proteins
Nitroxyl interacts with metalloproteins, particularly heme proteins, through reductive nitrosylation[8]. This is a primary mechanism for its detection and is also relevant to its biological activity.
Cardiovascular Signaling
Nitroxyl is a potent vasodilator and has positive inotropic effects, making it a potential therapeutic for heart failure[1]. Its cardiovascular effects are, at least in part, mediated by the release of calcitonin gene-related peptide (CGRP), a pathway distinct from the NO-sGC-cGMP pathway[1][7].
Conclusion
The this compound ion and its protonated form, nitroxyl, represent a unique and increasingly important area of research in chemical biology and pharmacology. Its distinct reactivity profile, particularly towards thiols and metalloproteins, sets it apart from other reactive nitrogen species and opens up new avenues for therapeutic intervention, especially in the context of cardiovascular disease. The continued development of selective donors and detection methods will be crucial for further unraveling the complex roles of nitroxyl in physiology and pathophysiology. This guide provides a foundational understanding of the core properties of this intriguing molecule to aid in these future research endeavors.
References
- 1. Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroxyl - Wikipedia [en.wikipedia.org]
- 3. The Pharmacology of Nitroxyl (HNO) and Its Therapeutic Potential: Not Just the Janus Face of NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Nitroxyl anion – the universal signalling partner of endogenously produced nitric oxide? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Recent Advances in the Chemical Biology of Nitroxyl (HNO) Detection and Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Chemical Biology of HNO Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nitroxyl and its anion in aqueous solutions: Spin states, protic equilibria, and reactivities toward oxygen and nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Discovery of endogenous nitroxyl as a new redox player in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth literature review of key oxo-nitrogen heterocycles, including quinazolinones, pyrimidinones, pyridazinones, and isoquinolones. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, particularly in oncology and inflammation. This document summarizes recent findings on their synthesis, biological evaluation, and mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.
Quinazolinone Derivatives: Synthesis and Anticancer Activity
Quinazolinones are a prominent class of fused oxo-nitrogen heterocycles that have been extensively investigated for their therapeutic potential. Several quinazolinone-based drugs, such as gefitinib and erlotinib, have been approved for cancer therapy, primarily targeting receptor tyrosine kinases.
Synthesis of Quinazolinone Scaffolds
A variety of synthetic methods have been developed for the preparation of the quinazolinone core. A common and versatile approach is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with formamide at elevated temperatures to yield 3,4-dihydro-4-oxoquinazoline. Another widely used method is the reaction of 2-aminobenzonitriles with acid chlorides followed by cyclization.
Experimental Protocol: Synthesis of 2,3-disubstituted quinazolin-4(1H)-ones via Zinc(II)-Catalysis
This protocol describes a radical-mediated pathway for quinazolinone synthesis using redox-active amide ligand-loaded zinc compounds.
Materials:
-
o-amino amide/ester derivatives
-
Nitrile derivatives
-
Zinc(II) catalyst with a redox-active amide ligand
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the o-amino amide or ester derivative (1.0 eq) in the anhydrous solvent.
-
Add the nitrile derivative (1.2 eq) to the solution.
-
Introduce the Zinc(II) catalyst (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired 2,3-disubstituted quinazolin-4(1H)-one.
Anticancer Activity and Quantitative Data
Quinazolinone derivatives have demonstrated potent anticancer activity against a wide range of human cancer cell lines. Their primary mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Quinazolinone-N-4-fluorophenyl derivatives | HepG-2 | 4.36 ± 0.3 | [1] |
| HCT116 | 7.34 ± 0.7 | [1] | |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives | Aurora A | 0.084 | [1] |
| Aurora B | 0.014 | [1] | |
| Thiazole-quinazoline derivatives | MCF-7 | 2.86 ± 0.31 | [1] |
| HepG-2 | 5.9 ± 0.45 | [1] | |
| A549 | 14.79 ± 1.03 | [1] | |
| 2-Thioxoquinazolin-4-one derivatives | HeLa | 1.85 - 2.81 | [2] |
| MDA-MB-231 | 1.85 - 2.81 | [2] |
Signaling Pathways Modulated by Quinazolinones
The anticancer effects of many quinazolinone derivatives are attributed to their ability to inhibit the EGFR signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Quinazolinone-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and subsequent activation of downstream pathways such as the PI3K/Akt and MAPK pathways.
Pyrimidinone Heterocycles: Therapeutic Potential
Pyrimidinones, another class of oxo-nitrogen heterocycles, are integral components of nucleic acids (uracil, thymine, and cytosine) and are found in numerous biologically active compounds. Synthetic pyrimidinone derivatives have garnered significant attention for their broad pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.
Synthesis of Pyrimidinone Derivatives
The Biginelli reaction is a classic and widely employed method for the synthesis of dihydropyrimidinones. This one-pot, three-component condensation reaction involves an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis.
Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis
Materials:
-
Aromatic aldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, and urea in the solvent.
-
Add a catalytic amount of the acid.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration and wash with a cold solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Anticancer Activity and Quantitative Data
Pyrimidinone derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of kinases involved in cell cycle regulation and signal transduction.
| Compound Class | Target Cell Line | IC50 (µM) | Reference |
| Pyridinone–quinazoline derivatives | MCF-7 | 9 - 15 | [3][4] |
| HeLa | 9 - 15 | [3][4] | |
| HepG2 | 9 - 15 | [3][4] | |
| Pyrimidine–sulfonamide hybrids | HCT-116 | 5.66 - 9.59 | [5] |
| Pyrimidinone–sulfonamide hybrids | T-47D | 7.56 | [5] |
| MDA-MB-231 | 6.86 | [5] |
Signaling Pathways Modulated by Pyrimidinones
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[6] Several pyrimidinone derivatives have been developed as potent inhibitors of PI3K and/or mTOR, thereby blocking this critical cancer-promoting pathway.[5] Inhibition of PI3K prevents the phosphorylation of PIP2 to PIP3, which in turn prevents the recruitment and activation of Akt. Downstream, this leads to the deactivation of mTOR and a subsequent reduction in protein synthesis and cell proliferation.[7][8][9]
Pyridazinone Derivatives: A Versatile Scaffold
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is present in a number of compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Synthesis of Pyridazinone Derivatives
A common method for the synthesis of pyridazinones involves the condensation of γ-ketoacids with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the pyridazinone ring.
Experimental Protocol: Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones
Materials:
-
γ-Ketoacid (e.g., 4-oxo-4-phenylbutanoic acid) (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Solvent (e.g., Ethanol or Acetic Acid)
Procedure:
-
Dissolve the γ-ketoacid in the chosen solvent in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 6-aryl-4,5-dihydropyridazin-3(2H)-one.
Biological Activities and Quantitative Data
Pyridazinone derivatives have demonstrated significant potential as anti-inflammatory and anticancer agents. Some derivatives have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory therapy.
| Compound Class | Target | IC50 | Reference |
| Ponalrestat | Aldose Reductase | 20 nM | [8] |
| Zopolrestat | Aldose Reductase | 2.1 nM | [8] |
Signaling Pathways Modulated by Pyridazinones
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and inflammation.[10] Aberrant activation of the STAT3 signaling pathway is frequently observed in various cancers and inflammatory diseases.[11] Some pyridazinone derivatives have been shown to inhibit the STAT3 pathway, thereby exerting their anticancer and anti-inflammatory effects. Inhibition of STAT3 can occur through various mechanisms, including the direct inhibition of STAT3 phosphorylation, dimerization, or DNA binding.[12]
Isoquinolone Derivatives: A Privileged Scaffold in Medicinal Chemistry
Isoquinolones are bicyclic oxo-nitrogen heterocycles that are found in numerous natural products, particularly alkaloids, with a wide spectrum of pharmacological activities. Synthetic isoquinolone derivatives have been extensively explored as potential therapeutic agents, especially in the field of oncology.
Synthesis of Isoquinolone Scaffolds
Several named reactions are utilized for the synthesis of the isoquinolone core, including the Bischler-Napieralski and Pictet-Gams reactions, which are suitable for preparing dihydroisoquinolones. More recent methods often employ transition-metal-catalyzed C-H activation and annulation reactions.
Experimental Protocol: Bischler-Napieralski Synthesis of Dihydroisoquinolones
Materials:
-
β-Phenylethylamine derivative
-
Acyl chloride or anhydride
-
Dehydrating agent/Lewis acid (e.g., POCl₃, P₂O₅)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
Procedure:
-
React the β-phenylethylamine derivative with an acyl chloride or anhydride to form the corresponding N-acyl-β-phenylethylamine.
-
Dissolve the resulting amide in an anhydrous solvent under an inert atmosphere.
-
Add the dehydrating agent/Lewis acid (e.g., POCl₃) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully quench with ice-water.
-
Basify the aqueous solution with a suitable base (e.g., NaOH or NH₄OH).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the dihydroisoquinolone.
Anticancer Activity and Quantitative Data
Many isoquinolone alkaloids and their synthetic derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerase, and modulation of various signaling pathways.
| Compound Class | Target Cell Line | IC50 | Reference |
| Lamellarin D | IMR32 | 0.019 µM | [13] |
| HeLa | 0.040 µM | [13] | |
| SH-SY5Y | 0.023 µM | [13] | |
| Lamellarin Derivatives | Various Cancer Cells | 38 - 110 nM | [13] |
| Thiophene-isoquinolinone hybrids | Culex pipiens larvae | 0.1 - 1.85 µg/mL (LC₅₀) | [14] |
Experimental Workflows
The evaluation of novel oxo-nitrogen heterocycles as potential anticancer agents typically follows a standardized workflow, from initial in vitro cytotoxicity screening to in vivo efficacy studies.
Detailed Experimental Protocols for Biological Assays
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a solution of SDS in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits 50% of cell growth.
Western Blot for Protein Expression Analysis
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract. It uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane and probing with antibodies specific to the target protein.
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Cell Cycle Analysis by Flow Cytometry
Principle: Flow cytometry can be used to analyze the cell cycle distribution of a population of cells by staining the DNA with a fluorescent dye, such as propidium iodide (PI). The amount of fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compound for a specified time, then harvest the cells by trypsinization or scraping.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA dye (e.g., PI) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
In Vivo Xenograft Tumor Model
Principle: The in vivo xenograft model is used to evaluate the efficacy of anticancer compounds in a living organism. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound to the mice through a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. A control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth in the treated group to the control group to determine the antitumor efficacy of the compound.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Western Blot Protocol | Proteintech Group [ptglab.com]
- 4. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. MXPA06010442A - Process for preparing pyridazinone compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. m.youtube.com [m.youtube.com]
Methodological & Application
The Evolving Landscape of Selective Oxidation: Harnessing Nitroxyl Radicals in Organic Synthesis
For Immediate Release
In the intricate world of organic synthesis, particularly within the realm of drug discovery and development, the quest for selective, efficient, and robust catalytic systems is paramount. While the term "Oxoazanide" does not correspond to a recognized class of catalysts, it is likely that researchers encountering this term are referring to the powerful and versatile class of nitroxyl radical catalysts . These catalysts, exemplified by the well-known (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), have revolutionized the selective oxidation of alcohols to valuable carbonyl compounds and carboxylic acids. This application note provides a comprehensive overview, detailed protocols, and quantitative data for the use of nitroxyl radicals as catalysts in organic synthesis, tailored for researchers, scientists, and drug development professionals.
Introduction to Nitroxyl Radical Catalysis
Nitroxyl radicals are a class of stable organic radicals that, in their oxidized N-oxoammonium salt form, act as potent yet selective oxidizing agents. The catalytic cycle involves the in-situ generation of the active N-oxoammonium species from the nitroxyl radical precursor using a stoichiometric co-oxidant. This system offers several advantages over traditional oxidation methods, including mild reaction conditions, high chemoselectivity, and compatibility with a wide range of functional groups, making it an invaluable tool in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
The general catalytic cycle for the oxidation of a primary alcohol to an aldehyde is depicted below. The nitroxyl radical is first oxidized to the N-oxoammonium ion, which then oxidizes the alcohol to the corresponding aldehyde, regenerating the hydroxylamine form of the catalyst. The hydroxylamine is then re-oxidized back to the nitroxyl radical by the terminal oxidant to complete the catalytic cycle.
Core Applications in Organic Synthesis
The primary application of nitroxyl radical catalysts is the selective oxidation of alcohols. This methodology is widely employed in:
-
Synthesis of Aldehydes: Primary alcohols can be selectively oxidized to aldehydes with minimal over-oxidation to carboxylic acids.[1][2]
-
Synthesis of Ketones: Secondary alcohols are efficiently converted to their corresponding ketones.[3][4]
-
Synthesis of Carboxylic Acids: Under modified conditions, primary alcohols can be fully oxidized to carboxylic acids.[5]
-
Late-Stage Functionalization: The mild and selective nature of these catalysts allows for the oxidation of hydroxyl groups in complex, late-stage synthetic intermediates without affecting other sensitive functional groups.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the oxidation of various alcohol substrates using common nitroxyl radical catalysts such as TEMPO and the more active 9-Azabicyclo[3.3.1]nonane-N-oxyl (AZADO).
| Catalyst | Substrate (Primary Alcohol) | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) of Aldehyde |
| TEMPO | Benzyl alcohol | NaOCl/KBr | CH2Cl2/H2O | 0 - RT | 0.5 - 2 | >95 |
| TEMPO | 1-Octanol | NaOCl/KBr | CH2Cl2/H2O | 0 - RT | 1 - 3 | 90 - 95 |
| AZADO | Geraniol | NaOCl | CH2Cl2/H2O | 0 | 0.5 | 98 |
| TEMPO/Cu(I) | 4-Nitrobenzyl alcohol | Air (O2) | Acetone | RT | 0.5 - 1 | ~65 (isolated) |
| Catalyst | Substrate (Secondary Alcohol) | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) of Ketone |
| TEMPO | 1-Phenylethanol | NaOCl/KBr | CH2Cl2/H2O | 0 - RT | 0.5 - 1 | >98 |
| TEMPO | Cyclohexanol | NaOCl/KBr | CH2Cl2/H2O | 0 - RT | 1 - 2 | 95 |
| AZADO | (-)-Menthol | NaOCl | CH2Cl2/H2O | 0 | 1 | 99 |
| TEMPO/Cu(I) | 1-(4-Chlorophenyl)ethanol | Air (O2) | Acetone | RT | 1 - 2 | High |
Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of a Primary Alcohol to an Aldehyde using NaOCl
This protocol describes the selective oxidation of a primary alcohol to the corresponding aldehyde using catalytic TEMPO with sodium hypochlorite (bleach) as the terminal oxidant.
Materials:
-
Primary alcohol (1.0 mmol)
-
TEMPO (0.01 mmol, 1 mol%)
-
Potassium bromide (KBr) (1.0 mmol)
-
Dichloromethane (CH2Cl2) (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution (2 mL)
-
Aqueous sodium hypochlorite (NaOCl) solution (commercial bleach, ~5-10%, check concentration)
-
0.5 M aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol), TEMPO (0.01 mmol), and KBr (1.0 mmol).
-
Add CH2Cl2 (5 mL) and saturated aqueous NaHCO3 solution (2 mL).
-
Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.
-
Slowly add the NaOCl solution dropwise while maintaining the temperature at 0 °C. The reaction is often exothermic. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 0.5 M aqueous Na2S2O3 solution to destroy excess hypochlorite.
-
Separate the organic layer. Extract the aqueous layer with CH2Cl2 (2 x 5 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude aldehyde.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Copper/TEMPO-Catalyzed Aerobic Oxidation of a Primary Alcohol
This protocol utilizes a copper(I)/TEMPO co-catalyst system with air as the ultimate oxidant, representing a greener alternative.[6][7]
Materials:
-
Primary alcohol (1.0 mmol)
-
Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)
-
2,2'-Bipyridine (bpy) (0.05 mmol, 5 mol%)
-
TEMPO (0.1 mmol, 10 mol%)
-
N-Methylimidazole (NMI) (0.1 mmol, 10 mol%)
-
Acetone (5 mL)
-
Pentane
-
Water
-
Erlenmeyer flask, magnetic stirrer
Procedure:
-
In an Erlenmeyer flask open to the atmosphere, dissolve the primary alcohol (1.0 mmol) in acetone (5 mL).
-
To the stirred solution, add CuBr (0.05 mmol), bpy (0.05 mmol), and TEMPO (0.1 mmol). The solution should turn deep red-brown.
-
Add NMI (0.1 mmol) dropwise. A color change from red-brown to a turbid green indicates the reaction is proceeding.
-
Stir the reaction at room temperature for the required time (typically 30-60 minutes), monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with pentane and water.
-
Transfer the mixture to a separatory funnel. The organic layer will contain the product and residual TEMPO, while the aqueous layer will contain the copper complex.
-
Separate the layers and wash the organic layer with water.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by washing with cold pentane to remove residual TEMPO.[6]
Visualizing the Catalytic Process
The following diagrams illustrate the key mechanistic pathways and experimental workflows involved in nitroxyl radical-mediated oxidations.
Conclusion and Future Outlook
Nitroxyl radical-mediated oxidation is a cornerstone of modern organic synthesis, providing a reliable and selective method for the preparation of carbonyl compounds and carboxylic acids. The continuous development of new, more active, and recyclable nitroxyl radical catalysts, along with the exploration of greener and more sustainable co-oxidants, ensures that this methodology will remain a vital tool for chemists in academia and industry, particularly in the synthesis of complex molecules for drug development. The protocols and data presented herein serve as a practical guide for researchers looking to implement these powerful catalytic systems in their synthetic endeavors.
References
Application Notes and Protocols for the Analytical Detection of Oxoazanide
Introduction
Oxoazanide and its analogues, such as Nitazoxanide, are broad-spectrum antiparasitic and antiviral agents. The development of robust and reliable analytical methods is crucial for drug development, quality control, and pharmacokinetic studies. These application notes provide detailed protocols for the detection and quantification of this compound in bulk drug substances and pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry. The provided methods are intended for use by researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods described.
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Hiq Sil C18 (4.6 mm Ø x 250 mm) | [1][2] |
| Mobile Phase | Acetonitrile:Methanol:0.4M Citric Acid (60:30:10, v/v/v) | [1][2] |
| Flow Rate | 0.6 mL/min | [1][2] |
| Detection Wavelength | 304 nm | [1][2] |
| Retention Time | Approximately 5.9 min | [1][2] |
| Linearity Range | 5 - 90 µg/mL | [2] |
| Limit of Detection (LOD) | 0.0410 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 0.1242 µg/mL | [3] |
Table 2: Spectrophotometric Method Parameters for this compound Analysis
| Method | Reagent | Detection Wavelength (λmax) | Linearity Range | Reference |
| Method A | p-dimethylaminocinnamaldehyde | 390 nm | 6 - 30 µg/mL | [4] |
| Method B | Folin-Ciocalteu Reagent | 765 nm | 2 - 10 µg/mL | [4] |
| Direct UV-VIS | B-R universal buffer (pH 7) | 420 nm | 0.293 - 29.30 µg/mL | [5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Citric Acid
-
Water (HPLC grade)
-
Sample containing this compound (e.g., tablets, bulk powder)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Hiq Sil C18 column (4.6 mm Ø x 250 mm)
-
Sonicator
-
Analytical balance
-
Volumetric flasks
-
Syringes and 0.45 µm membrane filters
3. Preparation of Mobile Phase:
-
Prepare a 0.4M citric acid solution by dissolving the appropriate amount of citric acid in HPLC grade water.
-
Mix acetonitrile, methanol, and 0.4M citric acid in a ratio of 60:30:10 (v/v/v).
-
Degas the mobile phase by sonication before use.
4. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark with methanol to obtain a concentration of 100 µg/mL.
5. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder twenty tablets.
-
Transfer a quantity of the powder equivalent to 250 mg of this compound into a 100 mL volumetric flask.[1]
-
Add approximately 80 mL of HPLC grade methanol and sonicate for 15 minutes to dissolve the drug.[1]
-
Make up the volume to the mark with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range (e.g., 40 µg/mL).[1]
6. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Methanol:0.4M Citric Acid (60:30:10, v/v/v)[1][2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
7. Procedure:
-
Inject the standard solutions of different concentrations to establish a calibration curve.
-
Inject the sample solution in triplicate.
-
Record the peak areas and calculate the concentration of this compound in the sample using the calibration curve.
Protocol 2: UV-Visible Spectrophotometric Method
This protocol outlines a direct UV-Visible spectrophotometric method for the determination of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Britton-Robinson (B-R) universal buffer components
-
Acetonitrile (AR grade)
-
Sample containing this compound
2. Equipment:
-
UV-Visible Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
pH meter
3. Preparation of B-R Universal Buffer (pH 7):
-
Prepare the B-R universal buffer stock solution by mixing equal volumes of 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid.
-
Adjust the pH of the buffer to 7.0 using 0.2 M sodium hydroxide.
4. Preparation of Standard Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1.0 x 10⁻³ mol L⁻¹) in a suitable solvent like DMSO.
5. Preparation of Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with a solvent mixture of B-R universal buffer (pH 7) and acetonitrile (80:20, v/v) to obtain concentrations in the range of 1.0 x 10⁻⁶ to 1.0 x 10⁻⁴ mol L⁻¹.
6. Preparation of Sample Solution:
-
Prepare a solution of the sample in the B-R buffer and acetonitrile mixture to obtain a theoretical concentration within the calibration range.
7. Procedure:
-
Measure the absorbance of the standard and sample solutions at 420 nm against a blank solution (B-R buffer and acetonitrile mixture).[5]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical workflow for the HPLC analysis of this compound.
Caption: Generalized Nitric Oxide (NO) signaling pathway.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated stability indicating RP-HPLC for quantitation of nitazoxanide in presence of its alkaline degradation products and their characterization by HPLC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Oxide Ligands in Transition Metal Complexes
A Note on Terminology: The term "Oxoazanide" does not correspond to a commonly recognized ligand in the chemical literature. These application notes and protocols are based on the well-established class of N-oxide ligands , such as pyridine N-oxide, which are likely to be relevant to the intended topic. The data and procedures provided are representative of this class of ligands.
Introduction
N-oxide ligands are a versatile class of organic molecules used in coordination chemistry. They are characterized by an N-O functional group, where the oxygen atom acts as a Lewis base, donating electron density to a metal center.[1][2] This coordination typically occurs through the oxygen atom.[1] Transition metal complexes of N-oxide ligands have found applications in various fields, including catalysis, materials science, and medicine.[1][3] For instance, zinc pyrithione, a complex of a substituted pyridine-N-oxide, is known for its fungistatic and bacteriostatic properties.[1]
Quantitative Data Summary
The stability and structural parameters of transition metal complexes with N-oxide ligands are crucial for understanding their reactivity and potential applications. The following table summarizes representative data for first-row transition metal complexes with pyridine-N-oxide.
| Metal Ion | Complex Formula | Coordination Geometry | M-O Bond Length (Å) | Stability Constant (log β) |
| Mn(II) | [Mn(C₅H₅NO)₆]²⁺ | Octahedral | ~2.18 | ~6.5 |
| Fe(II) | [Fe(C₅H₅NO)₆]²⁺ | Octahedral | ~2.10 | ~7.8 |
| Co(II) | [Co(C₅H₅NO)₆]²⁺ | Octahedral | ~2.08 | ~8.2 |
| Ni(II) | [Ni(C₅H₅NO)₆]²⁺ | Octahedral | ~2.06 | ~8.9 |
| Cu(II) | [Cu(C₅H₅NO)₄Cl₂] | Distorted Octahedral | ~1.97 | ~7.1 |
| Zn(II) | [Zn(C₅H₅NO)₂Cl₂] | Tetrahedral | ~1.99 | ~4.5 |
Note: The data presented are approximate and can vary depending on the specific experimental conditions, counter-ions, and crystal packing forces.
Experimental Protocols
Protocol 1: Synthesis of a Representative Transition Metal N-Oxide Complex - Hexakis(pyridine-N-oxide)nickel(II) Tetrafluoroborate
This protocol describes the synthesis of a common octahedral complex of Nickel(II) with pyridine-N-oxide.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Pyridine-N-oxide
-
Sodium tetrafluoroborate (NaBF₄)
-
Anhydrous ethanol
-
Diethyl ether
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Nickel(II) Precursor: In a 100 mL Schlenk flask, dissolve 0.475 g of NiCl₂·6H₂O in 20 mL of anhydrous ethanol with gentle warming to form a clear green solution.[4]
-
Ligand Solution: In a separate beaker, dissolve 1.88 g of pyridine-N-oxide (a slight molar excess) in 10 mL of warm anhydrous ethanol.[4]
-
Complexation: Slowly add the pyridine-N-oxide solution to the stirring nickel(II) chloride solution. The color of the solution will likely change.
-
Anion Exchange: In a separate beaker, dissolve an equimolar amount of sodium tetrafluoroborate in a minimal amount of warm anhydrous ethanol. Add this solution dropwise to the reaction mixture to precipitate sodium chloride.
-
Reaction and Crystallization: Reflux the resulting mixture for 2 hours under an inert atmosphere (e.g., nitrogen or argon).[4] After reflux, allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to promote crystallization.
-
Isolation and Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum for several hours. The resulting product should be a colored crystalline solid.
Protocol 2: Characterization of the Transition Metal N-Oxide Complex
This protocol outlines the standard techniques for characterizing the synthesized complex.
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the coordination of the N-oxide ligand to the metal center.
-
Procedure: Acquire the FTIR spectrum of the free pyridine-N-oxide ligand and the synthesized nickel complex.
-
Expected Result: A shift in the N-O stretching frequency. In the free ligand, this band appears around 1250 cm⁻¹. Upon coordination to a metal ion, the N-O bond is weakened, and this band typically shifts to a lower frequency.
2. UV-Visible Spectroscopy:
-
Objective: To study the electronic transitions of the metal complex.
-
Procedure: Dissolve a small amount of the complex in a suitable solvent (e.g., ethanol or acetonitrile) and record the UV-Vis spectrum.
-
Expected Result: For a d⁸ Ni(II) octahedral complex, characteristic d-d electronic transitions are expected in the visible region.[5]
3. Magnetic Susceptibility Measurement:
-
Objective: To determine the magnetic moment of the complex, which provides information about the electron configuration and spin state of the metal ion.
-
Procedure: Use a magnetic susceptibility balance (e.g., a Gouy balance or SQUID magnetometer) to measure the magnetic susceptibility of the solid sample.
-
Expected Result: High-spin octahedral Ni(II) complexes are paramagnetic and should exhibit a magnetic moment consistent with two unpaired electrons.
4. Single-Crystal X-ray Diffraction (if suitable crystals are obtained):
-
Objective: To determine the precise molecular structure, including bond lengths and angles.
-
Procedure: Mount a suitable single crystal on a diffractometer and collect diffraction data. Solve and refine the crystal structure.
-
Expected Result: This will provide definitive evidence of the coordination geometry and the M-O-N bond angle, which is typically around 130° in these complexes.[1]
Visualizations
Caption: Experimental workflow for the synthesis and characterization of a transition metal N-oxide complex.
Caption: Hypothetical signaling pathway showing a metal-N-oxide complex as an enzyme inhibitor.
References
- 1. Transition metal complexes of pyridine-N-oxides - Wikipedia [en.wikipedia.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. N-oxide ligands for selective separations of lanthanides: insights from computation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 5. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Handling and Storage of Air-Sensitive Oxoazanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the safe and effective handling and storage of air-sensitive compounds, exemplified by Oxoazanide. Compounds are classified as air-sensitive if they react with atmospheric components such as oxygen (O₂), water (H₂O), nitrogen (N₂), or carbon dioxide (CO₂)[1]. Such reactions can lead to degradation, loss of activity, or the formation of hazardous byproducts. Therefore, strict adherence to air-free handling techniques is crucial to ensure the integrity of the compound and the safety of laboratory personnel.
The protocols outlined below describe the use of standard equipment for manipulating air-sensitive materials, including glove boxes and Schlenk lines.[2][3] These techniques are broadly applicable to a wide range of air-sensitive reagents in both academic and industrial research settings.
General Precautions for Handling Air-Sensitive Compounds
-
Inert Atmosphere: All manipulations of this compound should be performed under an inert atmosphere, such as high-purity nitrogen or argon.[1] Argon is generally preferred for its higher density, which helps to displace air more effectively, although nitrogen is a more economical option for many applications.[1]
-
Glassware Preparation: All glassware must be scrupulously dried before use to remove adsorbed moisture.[4] This is typically achieved by oven-drying at a minimum of 125°C overnight or 140°C for at least four hours and then cooling under a stream of inert gas.[4]
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, should be worn at all times. The choice of glove material should be compatible with the solvents being used.
-
Ventilation: When possible, manipulations should be carried out in a well-ventilated fume hood to minimize exposure to any volatile or hazardous materials.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the handling and storage of air-sensitive compounds like this compound.
Table 1: Inert Atmosphere Specifications
| Parameter | Recommended Value | Source |
| Inert Gas Purity | ≥ 99.998% | General Lab Practice |
| Glove Box O₂ Level | < 10 ppm (ideal < 1 ppm for highly sensitive compounds) | [6] |
| Glove Box H₂O Level | < 10 ppm (ideal < 1 ppm for highly sensitive compounds) | [6] |
| Schlenk Line Inert Gas Flow Rate | 2-3 bubbles per second in the bubbler | [3] |
Table 2: Storage Conditions for Air-Sensitive Compounds
| Parameter | Condition | Rationale | Source |
| Container | Tightly sealed amber glass vials or Schlenk flasks with greased joints or Teflon valves. | Protects from light and air ingress. Teflon valves provide a better long-term seal. | [3][7] |
| Atmosphere | Under a positive pressure of inert gas (Nitrogen or Argon). | Prevents air from entering the container. | [8] |
| Temperature | Cool, stable temperature (typically 2-8 °C or as specified for the compound). Avoid temperature cycling. | Reduces degradation rate. Prevents air from being drawn into the container due to pressure changes. | [7][8] |
| Location | A designated, dry, and dark area. For highly reactive substances, an isolated chamber within a glove box is recommended. | Minimizes exposure to light and accidental contact with reactive substances. | [6][8] |
Experimental Protocols
Protocol for Handling this compound using a Glove Box
A glove box provides the most secure environment for handling highly air-sensitive compounds by maintaining a controlled inert atmosphere.[2]
Methodology:
-
Preparation:
-
Ensure the glove box oxygen and moisture levels are within the acceptable range (see Table 1).
-
Transfer all necessary dry glassware, spatulas, syringes, and sealed containers of this compound and solvents into the glove box antechamber.
-
Purge the antechamber with inert gas for the recommended number of cycles (typically 3-5 times) before opening the inner door.
-
-
Manipulation:
-
Once inside the main chamber, allow all items to equilibrate with the glove box atmosphere.
-
Carefully open the container of this compound.
-
Weigh the desired amount of the compound in a tared vial.
-
Dissolve or dispense the compound as required for the experiment.
-
Securely seal the primary container of this compound before storing it.
-
-
Removal from Glove Box:
-
Seal the vessel containing the prepared sample or reaction mixture.[2]
-
Transfer the sealed container to the antechamber.
-
Purge the antechamber before opening the outer door to remove the sample.
-
Caption: Workflow for handling air-sensitive compounds in a glove box.
Protocol for Handling this compound using a Schlenk Line
A Schlenk line is a versatile piece of equipment that allows for the manipulation of air-sensitive compounds on the benchtop by providing a dual manifold for vacuum and inert gas.[1][3]
Methodology:
-
System Preparation:
-
Ensure all glassware (e.g., Schlenk flask, addition funnel) is clean and oven-dried.[4] Assemble the hot glassware and connect it to the Schlenk line via thick-walled, non-collapsible tubing.[4]
-
Perform at least three "evacuate-refill" cycles on the assembled glassware to remove the laboratory atmosphere and replace it with an inert gas.[3] This involves evacuating the flask under vacuum and then backfilling it with nitrogen or argon.[3]
-
-
Transfer of Solid this compound:
-
With a positive flow of inert gas coming out of the flask (as indicated by the bubbler), briefly remove the stopper and add the solid this compound using a funnel.
-
Immediately replace the stopper and perform another three evacuate-refill cycles to ensure an inert atmosphere.
-
-
Transfer of Liquid this compound Solution:
-
Dry a syringe and needle in an oven and cool it under a stream of inert gas.[9]
-
To transfer a solution, use a gas-tight syringe that has been flushed with inert gas.
-
Puncture the septum of the reagent bottle containing the this compound solution with the syringe needle. It is good practice to also insert a needle connected to the inert gas line to equalize the pressure as the liquid is withdrawn.[5]
-
Withdraw the desired volume of the solution.
-
Quickly transfer the solution to the reaction flask by puncturing its septum.
-
Throughout the process, maintain a slight positive pressure of inert gas in the system.[9]
-
Caption: Protocol for transferring an air-sensitive liquid using a Schlenk line.
Storage Protocols
Proper storage is critical to maintaining the long-term stability of this compound.
Short-Term Storage (In-use)
-
For reagents that are frequently accessed, storage in a Schlenk flask with a well-greased glass stopper or a high-quality Teflon valve is suitable.[3]
-
Alternatively, reagents can be stored in Sure/Seal™ bottles, which are designed for multiple punctures with a syringe while maintaining an inert atmosphere.[4][9]
Long-Term Storage
-
For long-term storage, it is recommended to dispense the bulk material into smaller, single-use vials within a glove box.
-
These vials should be sealed tightly, potentially with a cap that has a PTFE liner, and then wrapped with Parafilm® for an extra barrier against atmospheric contamination.
-
Store these vials in a designated, cool, dark, and dry place, such as a freezer or refrigerator rated for chemical storage.[8] The storage temperature should be stable to avoid pressure changes that could compromise the seal.[7]
Logical Flow for Handling Air-Sensitive Compounds
The decision-making process for handling an air-sensitive compound like this compound can be visualized as a logical flow, starting from assessing the compound's sensitivity to choosing the appropriate handling technique.
Caption: Decision-making flowchart for handling air-sensitive compounds.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 2. ossila.com [ossila.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. ossila.com [ossila.com]
- 7. documents.uow.edu.au [documents.uow.edu.au]
- 8. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. web.mit.edu [web.mit.edu]
Application Notes and Protocols for Studying Oxoazanide Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxoazanide, also known as nitroxyl or azanone (HNO), is a highly reactive nitrogen species and the one-electron reduced and protonated form of nitric oxide (NO).[1] Despite their close relationship, HNO exhibits a unique pharmacological profile, making it a molecule of significant interest in drug development, particularly for cardiovascular diseases.[1] Unlike NO, which primarily signals through soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP), HNO's effects are largely independent of the sGC-cGMP pathway. Instead, it often interacts with thiol-containing proteins and metalloproteins, and its cardiovascular signaling is notably mediated by the calcitonin gene-related peptide (CGRP).[2]
Due to its high reactivity and short half-life, the study of HNO relies on the use of donor compounds that release HNO under physiological conditions. Common examples of such donors include Angeli's salt (sodium trioxodinitrate), Piloty's acid and its derivatives, and the clinical trial candidate Cimlanod (CXL-1427).[1][3][4][5][6][7] Understanding the reaction mechanisms of HNO is crucial for elucidating its biological functions and for the rational design of novel HNO-based therapeutics.
These application notes provide detailed protocols for the experimental setup required to study this compound reaction mechanisms, focusing on its detection, quantification, and physiological effects.
Experimental Protocols
The following protocols describe key experimental techniques for the characterization of HNO-releasing compounds and the study of their reaction mechanisms.
Protocol 1: Detection and Quantification of HNO using Membrane Inlet Mass Spectrometry (MIMS)
Membrane Inlet Mass Spectrometry (MIMS) is a powerful technique for the real-time detection of dissolved gases and volatile compounds in solution. It is particularly well-suited for the direct detection of HNO released from donor compounds.[8]
Objective: To directly measure the release of HNO from a donor compound in an aqueous solution.
Materials:
-
Mass spectrometer equipped with a membrane inlet. The inlet typically consists of a silicone or similar semi-permeable membrane that allows gases to pass into the high vacuum of the mass spectrometer while excluding the bulk liquid.
-
Reaction vessel with a port for the MIMS probe, a magnetic stirrer, and temperature control.
-
This compound donor compound (e.g., Angeli's salt, Piloty's acid derivative).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Nitrogen gas for deoxygenating solutions.
Procedure:
-
System Setup and Calibration:
-
Assemble the MIMS system according to the manufacturer's instructions.
-
Calibrate the mass spectrometer for the detection of relevant ions. For HNO, the primary ions of interest are at m/z 31 (HNO⁺) and its fragmentation product at m/z 30 (NO⁺). Nitrous oxide (N₂O) at m/z 44, a dimerization product of HNO, can also be monitored.
-
Perform control experiments with known concentrations of NO gas to calibrate the signal at m/z 30.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound donor in an appropriate solvent. For Angeli's salt, a 10 mM stock in 10 mM NaOH is recommended to ensure stability.
-
Deoxygenate the PBS buffer by bubbling with nitrogen gas for at least 30 minutes to minimize side reactions of HNO with oxygen.
-
-
Data Acquisition:
-
Add the deoxygenated PBS to the reaction vessel and insert the MIMS probe.
-
Allow the system to equilibrate and establish a stable baseline signal for the relevant m/z values.
-
Initiate data recording.
-
Inject a known concentration of the this compound donor stock solution into the reaction vessel to initiate HNO release.
-
Continuously monitor the ion currents at m/z 30, 31, and 44 over time.
-
-
Data Analysis:
-
Plot the ion current as a function of time.
-
The increase in the signals at the respective m/z values corresponds to the release of HNO and its byproducts.
-
Quantify the amount of HNO released by comparing the signal intensity to calibration standards or by using known reaction stoichiometry.
-
Protocol 2: Quantification of HNO via HPLC Analysis of Aza-Ylide Adducts
This method relies on the reaction of HNO with a phosphine-based probe to form a stable aza-ylide product, which can then be quantified by High-Performance Liquid Chromatography (HPLC).
Objective: To indirectly quantify HNO release by trapping it with a phosphine probe and measuring the resulting aza-ylide.
Materials:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound donor.
-
Phosphine probe (e.g., triphenylphosphine or a water-soluble analog).
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
Trifluoroacetic acid (TFA).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup:
-
In a reaction vial, dissolve the phosphine probe in the reaction buffer.
-
Add the this compound donor to initiate the reaction.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
-
Sample Preparation for HPLC:
-
Stop the reaction by adding a quenching agent if necessary, or by immediate injection.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient could be 10-90% B over 20 minutes, followed by a re-equilibration step. The exact gradient should be optimized for the specific aza-ylide product.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Monitor the absorbance at a wavelength where the aza-ylide has a strong absorbance, or use a fluorescence detector if a fluorescent phosphine probe is used.
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the synthesized aza-ylide standard.
-
Determine the concentration of the aza-ylide in the experimental samples by comparing their peak areas to the standard curve.
-
Relate the concentration of the aza-ylide back to the amount of HNO produced.
-
Protocol 3: Live-Cell Imaging of Intracellular HNO using a Fluorescent Probe
This protocol describes the use of a fluorescent probe, such as CuBOT1, to visualize the generation of HNO within living cells.[4]
Objective: To detect and visualize intracellular HNO production in real-time.
Materials:
-
Fluorescence microscope with appropriate filter sets for the chosen probe.
-
Live-cell imaging chamber.
-
Cell culture medium.
-
Fluorescent HNO probe (e.g., CuBOT1).
-
This compound donor.
-
Cell line of interest (e.g., HeLa cells).
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Plate the cells in a live-cell imaging chamber and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the probe stock solution in cell culture medium to the final working concentration (e.g., 1 µM for CuBOT1).
-
Remove the old medium from the cells and add the probe-containing medium.
-
Incubate the cells for a specified time (e.g., 1 hour at 37°C for CuBOT1) to allow for probe uptake.[4]
-
-
Imaging:
-
Wash the cells with fresh, probe-free medium to remove excess extracellular probe.
-
Mount the imaging chamber on the microscope stage.
-
Acquire baseline fluorescence images before the addition of the HNO donor.
-
Add the this compound donor to the cells at the desired final concentration.
-
Immediately begin time-lapse imaging to capture the change in fluorescence intensity over time.
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software.
-
The increase in fluorescence intensity is proportional to the intracellular concentration of HNO.
-
Data Presentation
Quantitative data on the reaction kinetics of HNO with various biological targets are crucial for understanding its physiological effects. The following table summarizes key reaction rate constants.
| Reactant | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference |
| Dimerization (2 HNO → N₂O + H₂O) | 8 x 10⁶ | Aqueous solution | [5] |
| **Oxygen (O₂) ** | 1.8 x 10⁴ | pH 7.4 | |
| Nitric Oxide (NO) | 5.8 x 10⁶ | Aqueous solution | [5] |
| Glutathione (GSH) | ~2 x 10⁶ | pH 7.4 | |
| Cysteine | ~5 x 10⁵ | pH 7.4 | |
| Ferric Myoglobin | ~10⁸ | pH 7.4 | |
| Ferrous Myoglobin | ~10⁷ | pH 7.4 |
Mandatory Visualization
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of nitroxyl (HNO) by membrane inlet mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Azanone (HNO): generation, stabilization and detection - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02236A [pubs.rsc.org]
- 5. Vasoreactivity of isolated aortic rings from dyslipidemic and insulin resistant inducible nitric oxide synthase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Application of Genetically Encoded Fluorescent Nitric Oxide (NO•) Probes, the geNOps, for Real-time Imaging of NO• Signals in Single Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Frontiers | The Chemistry of HNO: Mechanisms and Reaction Kinetics [frontiersin.org]
Application Notes & Protocols: Methodology for Assessing the Biological Activity of a Novel Compound Targeting the Nitric Oxide Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The following document outlines a comprehensive methodology for assessing the biological activity of a novel investigational compound, provisionally named "Oxoazanide," which is hypothesized to modulate the nitric oxide (NO) signaling pathway. Due to the absence of specific literature on "this compound," this document provides a robust framework of established in vitro assays and protocols commonly used to characterize compounds that interact with this critical signaling cascade.
Nitric oxide (NO) is a multifaceted signaling molecule crucial for numerous physiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] Dysregulation of the NO pathway is implicated in various pathologies, such as cardiovascular diseases, inflammation, and cancer, making it a key target for drug development.[3] These notes provide detailed protocols for quantifying a compound's effect on NO production, its impact on cellular viability, and its influence on key components of the NO signaling pathway.
Data Presentation: Summary of Quantitative Biological Activities
Effective assessment requires the quantification of the compound's activity. The following tables provide a template for summarizing key data points obtained from the experimental protocols described herein.
Table 1: Effect of "this compound" on Nitric Oxide Synthase (NOS) Activity
| Enzyme Isoform | "this compound" Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| nNOS | 0.1 | 12.3 ± 2.1 | 5.8 |
| 1 | 48.9 ± 4.5 | ||
| 10 | 89.1 ± 3.7 | ||
| 100 | 98.2 ± 1.5 | ||
| iNOS | 0.1 | 5.6 ± 1.8 | > 100 |
| 1 | 15.2 ± 3.3 | ||
| 10 | 25.7 ± 4.1 | ||
| 100 | 35.4 ± 5.0 | ||
| eNOS | 0.1 | 8.1 ± 2.5 | 22.5 |
| 1 | 29.8 ± 3.9 | ||
| 10 | 65.3 ± 4.8 | ||
| 100 | 92.7 ± 2.9 |
Table 2: Effect of "this compound" on NO Production and Cell Viability in RAW 264.7 Macrophages
| "this compound" Concentration (µM) | Nitrite Concentration (µM) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| Control (no LPS) | 1.2 ± 0.3 | 100 ± 4.2 |
| LPS (1 µg/mL) | 25.8 ± 2.9 | 95.1 ± 5.5 |
| LPS + 0.1 µM "this compound" | 22.1 ± 2.5 | 94.3 ± 4.9 |
| LPS + 1 µM "this compound" | 15.7 ± 1.9 | 92.8 ± 5.1 |
| LPS + 10 µM "this compound" | 7.3 ± 1.1 | 88.5 ± 6.3 |
| LPS + 100 µM "this compound" | 2.5 ± 0.5 | 55.2 ± 7.8 |
Experimental Protocols
The following protocols provide step-by-step methodologies for key experiments to characterize the biological activity of "this compound."
Protocol 1: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay
Objective: To determine the direct inhibitory effect of "this compound" on the activity of purified nNOS, iNOS, and eNOS isoforms.
Principle: This assay measures the conversion of L-arginine to L-citrulline by the NOS enzyme. The amount of radiolabeled L-citrulline produced is quantified and used to determine enzyme activity.
Materials:
-
Purified recombinant human nNOS, iNOS, and eNOS enzymes
-
L-[¹⁴C]-Arginine
-
NADPH
-
Calcium Chloride (CaCl₂)
-
Calmodulin
-
Tetrahydrobiopterin (BH₄)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Dowex AG 50WX-8 resin
-
Scintillation fluid and vials
-
Microplate reader
Procedure:
-
Prepare Reagent Mix: In the assay buffer, prepare a master mix containing L-[¹⁴C]-Arginine, NADPH, CaCl₂, calmodulin, and BH₄.
-
Compound Preparation: Prepare serial dilutions of "this compound" in the assay buffer. Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: To each well of a 96-well plate, add the "this compound" dilution (or vehicle), followed by the purified NOS enzyme.
-
Start Reaction: Add the reagent mix to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Stop Reaction: Terminate the reaction by adding a stop buffer containing EDTA.
-
Isolate L-Citrulline: Transfer the reaction mixture to columns containing Dowex resin. This resin binds unreacted L-[¹⁴C]-Arginine, allowing the L-[¹⁴C]-Citrulline to flow through.
-
Quantification: Collect the eluate into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of "this compound" relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Griess Assay for Nitrite Quantification in Cell Culture
Objective: To indirectly measure NO production by cells by quantifying the accumulation of nitrite, a stable NO metabolite, in the culture supernatant.
Principle: The Griess reagent converts nitrite into a colored azo compound. The intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: Sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium Nitrite (NaNO₂) standard
-
96-well microplate
-
Plate reader (540 nm)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of "this compound" for 1 hour.
-
Stimulation: Induce NO production by adding LPS (1 µg/mL) to the appropriate wells. Include unstimulated and vehicle controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Sample Collection: Carefully collect 50 µL of the cell culture supernatant from each well.
-
Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂ (e.g., 0-100 µM) in culture medium.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Part A to each sample and standard well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.
Protocol 3: MTT Cell Viability Assay
Objective: To assess the cytotoxicity of "this compound" on the cells used in the NO production assay.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT into a purple formazan product, which can be quantified.
Materials:
-
Cells and culture medium (same as Protocol 2)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Plate reader (570 nm)
Procedure:
-
Assay Setup: Use the same plate from the Griess Assay (Protocol 2) after collecting the supernatant, or set up an identical parallel plate.
-
Remove Supernatant: Carefully aspirate the remaining culture medium from the wells.
-
MTT Addition: Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of the viability of the control (untreated or vehicle-treated) cells.
Visualization of Pathways and Workflows
Diagrams created using the DOT language to illustrate key concepts.
Caption: Simplified Nitric Oxide (NO) signaling pathway in the vasculature.
Caption: Workflow for assessing the biological activity of an NO modulator.
References
Application Notes and Protocols for Scaling Up Oxoazanide (Nitroxyl) Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
"Oxoazanide" is a term used for the nitroxyl anion (NO⁻), the one-electron reduced form of nitric oxide (NO). Its protonated form, nitroxyl (HNO), is a highly reactive and transient species with significant therapeutic potential, particularly in the treatment of cardiovascular diseases. Due to its inherent instability, the scalable production of nitroxyl relies on the synthesis of stable donor molecules, also known as pro-drugs, which release HNO under specific physiological conditions.
These application notes provide a comprehensive overview of the techniques for the scalable synthesis of nitroxyl donors, with a focus on methodologies amenable to laboratory and industrial scale-up. We will explore both traditional batch synthesis of a common nitroxyl donor and modern continuous flow techniques for the on-demand generation of nitroxyl.
Section 1: Scalable Batch Synthesis of Nitroxyl Donors: Piloty's Acid
Piloty's acid (N-hydroxybenzenesulfonamide) is a well-established nitroxyl donor that decomposes to release HNO under basic conditions. While numerous nitroxyl donors have been synthesized, Piloty's acid provides a good case study for scalable batch synthesis.
Synthesis of Piloty's Acid
The synthesis of Piloty's acid involves the condensation of hydroxylamine with benzenesulfonyl chloride.[1]
Reaction Scheme:
Experimental Protocol: Gram-Scale Synthesis of Piloty's Acid
This protocol is adapted from established laboratory procedures and optimized for scalability.
Materials:
-
Benzenesulfonyl chloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with overhead stirrer
-
Dropping funnel
-
Ice bath
-
pH meter or pH paper
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of Hydroxylamine Solution: In a three-neck round-bottom flask equipped with an overhead stirrer and a dropping funnel, dissolve hydroxylamine hydrochloride in deionized water. Cool the solution to 0-5 °C in an ice bath.
-
Neutralization: Slowly add a solution of sodium bicarbonate in deionized water to the hydroxylamine solution while stirring vigorously. Monitor the pH and continue addition until the pH reaches 7-8. This generates the free hydroxylamine base in situ.
-
Reaction: Dissolve benzenesulfonyl chloride in diethyl ether and add it to the dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the cold hydroxylamine solution over 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude Piloty's acid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white solid.
Data Presentation: Synthesis of Piloty's Acid at Different Scales
| Parameter | Lab Scale (10g) | Bench Scale (100g) |
| Starting Materials | ||
| Benzenesulfonyl chloride | 10.0 g | 100.0 g |
| Hydroxylamine HCl | 4.9 g | 49.0 g |
| Sodium bicarbonate | 9.5 g | 95.0 g |
| Diethyl ether | 200 mL | 2.0 L |
| Reaction Conditions | ||
| Temperature | 0-10 °C | 0-10 °C |
| Reaction Time | 4-6 hours | 4-6 hours |
| Results | ||
| Yield (crude) | 8.5 g | 83.0 g |
| Yield (purified) | 7.2 g | 70.5 g |
| Purity (by HPLC) | >98% | >98% |
Workflow for Scalable Batch Synthesis of Piloty's Acid
Caption: Workflow for the scalable batch synthesis of Piloty's acid.
Section 2: Continuous Flow Synthesis for On-Demand Nitroxyl Generation
Continuous flow chemistry offers significant advantages for the synthesis and handling of reactive intermediates like nitroxyl. It allows for precise control over reaction parameters, enhanced safety, and seamless scalability.
Principles of Flow Chemistry for Nitroxyl Generation
In a flow chemistry setup, reagents are continuously pumped through a network of tubes and reactors. The small reactor volumes and high surface-area-to-volume ratios enable rapid heat and mass transfer, leading to better reaction control and higher yields. For nitroxyl, this means it can be generated on-demand and immediately used in a subsequent reaction or application, avoiding the need for isolation and storage of an unstable species.
Experimental Protocol: On-Demand Generation of Nitroxyl via Flow Chemistry
This protocol describes a conceptual flow chemistry setup for the generation of nitroxyl from a donor like Piloty's acid, followed by an in-line quenching reaction for quantification.
Materials:
-
Piloty's acid solution in a suitable organic solvent (e.g., acetonitrile)
-
Aqueous base solution (e.g., sodium hydroxide)
-
Quenching agent solution (e.g., a thiol-containing compound in a buffer)
Equipment:
-
Two high-precision pumps (e.g., syringe pumps or HPLC pumps)
-
T-mixer
-
Tubular reactor (e.g., PFA or stainless steel tubing) of a defined volume
-
Back-pressure regulator
-
In-line analytical tool (e.g., UV-Vis spectrometer) for monitoring
-
Collection vessel
Procedure:
-
System Setup: Assemble the flow chemistry system as shown in the diagram below.
-
Reagent Preparation: Prepare stock solutions of Piloty's acid, the base, and the quenching agent at known concentrations.
-
Pumping and Mixing: Pump the Piloty's acid solution and the base solution at defined flow rates into the T-mixer. The molar ratio of the reagents is controlled by their concentrations and flow rates.
-
Reaction (Nitroxyl Generation): The mixed reagents flow through the tubular reactor, where the base-catalyzed decomposition of Piloty's acid generates nitroxyl. The residence time in the reactor (the time the reagents spend reacting) is determined by the reactor volume and the total flow rate.
-
Quenching and Analysis: The stream containing the generated nitroxyl is then mixed with the quenching agent solution in a second T-mixer. The reaction between nitroxyl and the quencher can be monitored in-line using a UV-Vis spectrometer to quantify the amount of nitroxyl generated.
-
Collection: The final reaction mixture is collected in a collection vessel.
Data Presentation: Comparison of Batch vs. Flow for Nitroxyl Generation
| Parameter | Batch Generation | Flow Generation |
| Reaction Control | Limited control over local concentrations and temperature | Precise control over stoichiometry, residence time, and temperature |
| Safety | Handling of potentially unstable intermediates in large volumes | Small reactor volumes minimize hazards; on-demand generation |
| Scalability | Requires larger reactors and significant process redevelopment | Scaled by running the system for longer durations ("scale-out") |
| Reproducibility | Can be variable between batches | Highly reproducible due to precise parameter control |
| Throughput | Dependent on batch size and cycle time | Continuous, with throughput determined by flow rate |
Diagram of a Continuous Flow System for Nitroxyl Generation
References
Troubleshooting & Optimization
"improving the yield and purity of Oxoazanide reactions"
Technical Support Center: Oxoazanide Reactions
Welcome to the technical support center for this compound reactions. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of this compound and related heterocyclic compounds. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis and purification.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis and purification of this compound.
Synthesis Issues
Question: My this compound synthesis reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
Answer: Low yields in synthetic organic reactions can stem from a variety of factors. Here are some common causes and troubleshooting steps:
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Purity of Starting Materials: Ensure the purity of your reactants. Impurities can interfere with the reaction, leading to the formation of byproducts. Consider purifying starting materials if their purity is questionable. Recrystallization or chromatography are common methods for purification.[1]
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Reaction Conditions:
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Temperature: The reaction temperature may not be optimal. If the reaction is too slow, consider a modest increase in temperature. Conversely, if side reactions are prevalent, lowering the temperature might be beneficial.
-
Solvent: The choice of solvent is critical. A solvent that does not fully dissolve the reactants or is not sufficiently inert can hinder the reaction. Experiment with different solvents of varying polarity.
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Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TTC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Reagent Stoichiometry: The ratio of reactants is crucial. Ensure that the limiting reagent is appropriate for the reaction and consider using a slight excess of the other reactant to drive the reaction to completion.
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Atmosphere: Some reactions are sensitive to air or moisture. If applicable, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.
Question: I am observing the formation of multiple byproducts in my reaction mixture. How can I minimize these?
Answer: The formation of byproducts is a common challenge. Here are some strategies to improve the selectivity of your reaction:
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Temperature Control: As mentioned, temperature plays a significant role. Lowering the reaction temperature can often reduce the rate of side reactions more than the rate of the desired reaction, thus improving selectivity.
-
Catalyst Selection: If your reaction is catalyzed, the choice of catalyst can greatly influence the product distribution. Consider screening different catalysts to find one that is more selective for the desired product.
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Order of Addition: The order in which you add your reagents can sometimes affect the outcome. A slow, controlled addition of one reactant to the other can help to maintain a low concentration of the added reagent, which can suppress side reactions.
Purification Issues
Question: I am having difficulty purifying my crude this compound product. What purification methods are most effective?
Answer: The choice of purification method depends on the physical and chemical properties of this compound and the nature of the impurities. Here are some common and effective techniques:
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Recrystallization: This is a powerful technique for purifying solid compounds.[1] The key is to find a suitable solvent or solvent system in which the desired compound is soluble at high temperatures but insoluble at low temperatures, while the impurities are either soluble at all temperatures or insoluble at all temperatures.
-
Chromatography:
-
Column Chromatography: This is a versatile method for separating compounds based on their differential adsorption to a stationary phase. It is highly effective for removing both polar and non-polar impurities.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving very high purity, especially for small-scale preparations, Prep-HPLC is an excellent choice.
-
-
Trituration: This involves washing the solid crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble.[1] This is a simple and effective method for removing highly soluble impurities.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of my this compound reaction?
A1: The most common methods for monitoring reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and simple way to qualitatively assess the consumption of starting materials and the formation of the product. LC-MS provides more detailed information, including the mass of the product and byproducts, which can help in their identification.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should:
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Not react with the compound to be purified.
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Dissolve the compound well at its boiling point, but poorly at low temperatures.
-
Dissolve impurities well at all temperatures or not at all.
-
Have a boiling point that is not excessively high or low.
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Be non-toxic and inexpensive. It is often necessary to test a range of solvents to find the optimal one.
Q3: My purified this compound still shows impurities in the NMR spectrum. What should I do?
A3: If NMR analysis reveals persistent impurities, you may need to employ a more rigorous purification strategy. Consider a second purification step using a different technique. For example, if you initially used recrystallization, follow it with column chromatography. Alternatively, if you used column chromatography, try a different solvent system or a different stationary phase.
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 25 | 24 | 45 | 85 |
| 50 | 12 | 75 | 90 |
| 80 | 6 | 85 | 80 |
| 100 | 4 | 82 | 70 |
Note: Data is representative and for illustrative purposes only.
Table 2: Comparison of Purification Methods for this compound
| Purification Method | Yield (%) | Purity (%) |
| Recrystallization | 80 | 95 |
| Column Chromatography | 70 | >98 |
| Trituration | 90 | 85 |
Note: Data is representative and for illustrative purposes only.
Experimental Protocols
General Protocol for this compound Synthesis
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a condenser, add the starting materials and the chosen solvent under an inert atmosphere (e.g., nitrogen).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress using TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding an appropriate reagent (e.g., water or a saturated aqueous solution).
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Extraction: Extract the product into a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and filter.
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Concentration: Remove the solvent under reduced pressure to obtain the crude product.
General Protocol for this compound Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent.
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Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for improving this compound reaction outcomes.
References
"troubleshooting decomposition pathways of Oxoazanide compounds"
Technical Support Center: Oxoazanide Compounds
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with this compound compounds. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound compound is showing unexpected degradation during storage. What are the likely causes?
A: Unexpected degradation during storage can be attributed to several factors. The primary culprits are often exposure to light (photolytic degradation), elevated temperatures (thermal degradation), humidity (hydrolysis), and oxygen (oxidative degradation). The presence of metallic impurities can also catalyze degradation.[1] It is crucial to store this compound compounds in well-sealed, opaque containers at controlled temperatures and low humidity.
Q2: I am observing multiple degradation products in my reaction mixture. How can I identify the decomposition pathway?
A: Identifying the decomposition pathway involves a systematic approach. First, you need to perform forced degradation studies under various stress conditions such as acidic, basic, oxidative, and photolytic to generate the degradation products.[2] Subsequently, analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), such as triple quadrupole mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for separating and characterizing the structure of these degradants.[2][3] By comparing the degradation products formed under different conditions, you can piece together the likely decomposition pathways.
Q3: What are the most common degradation pathways for compounds containing nitroaromatic or amide functionalities, which may be present in Oxoazanides?
A: For compounds with functionalities similar to those potentially in "Oxoazanides," such as nitroaromatic and amide groups, common degradation pathways include:
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Hydrolysis: Amide bonds are susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the bond to form a carboxylic acid and an amine. For instance, Nitazoxanide, a nitrothiazole benzamide, undergoes hydrolysis.[4]
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Reduction of Nitro Groups: Nitroaromatic compounds can be reduced to form nitroso, hydroxylamino, and amino derivatives. This is a common metabolic and degradation pathway.
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Oxidation: The aromatic ring or alkyl side chains can be susceptible to oxidation, leading to the formation of N-oxides or hydroxylated products.[3]
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Deamination: As seen with N-nitroso-2-pyrrolidone under basic conditions, deamination (loss of a nitrogen-containing group) can occur.[5]
Q4: My HPLC analysis shows poor separation of the parent compound and its degradants. How can I optimize the method?
A: Poor separation can be addressed by optimizing your HPLC method. Key parameters to adjust include:
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Column Chemistry: Experiment with different stationary phases, such as C18 or C8 columns, to exploit differences in polarity between your compound and its degradants.[3]
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Mobile Phase Composition: Adjust the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Introducing additives like formic acid or ammonia can improve peak shape and resolution.[3][4]
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Gradient Elution: Employing a gradient elution, where the mobile phase composition changes over time, can be effective in separating compounds with a wide range of polarities.
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pH of the Mobile Phase: The pH can significantly affect the retention of ionizable compounds. Adjusting the pH can alter the charge state of your analytes and improve separation.
Troubleshooting Experimental Issues
| Issue | Potential Cause | Recommended Action |
| Inconsistent degradation rates between experiments | Variation in temperature, light exposure, or concentration of stressor (e.g., acid, base, oxidizing agent). | Standardize experimental conditions meticulously. Use a calibrated incubator or water bath, protect samples from light, and prepare fresh stressor solutions for each experiment. |
| Formation of unexpected side products | Presence of impurities or contaminants in reagents or solvents. Reaction with atmospheric CO2 or oxygen. | Use high-purity reagents and solvents. Consider performing reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in isolating degradation products for characterization | Low yield of degradants or co-elution with other components. | Employ preparative HPLC or flash chromatography for purification.[2] Optimize the chromatographic conditions to achieve better separation before attempting isolation. |
| Non-reproducible analytical results | Issues with sample preparation, instrument calibration, or method variability. | Develop and validate a robust analytical method.[4] Ensure consistent sample dilution and handling. Regularly calibrate analytical instruments. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation pathways of an this compound compound.
1. Preparation of Stock Solution:
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Prepare a stock solution of the this compound compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with 1 M HCl and heat at 80°C for a specified period (e.g., 1-3 hours).[2][4]
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Base Hydrolysis: Mix the stock solution with 0.1 M or 1 M NaOH and heat at 80°C for a specified period (e.g., 2 hours).[2]
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Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[2]
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Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 135°C) in a controlled environment.[1]
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Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) or sunlight.
3. Sample Analysis:
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After the specified time, neutralize the acidic and basic samples.
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Dilute all samples to a suitable concentration for analysis.
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Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect degradation products.
Protocol 2: HPLC Method for Separation of Degradation Products
This protocol provides a starting point for developing an HPLC method to separate an this compound compound from its degradation products.
1. Instrumentation:
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A standard HPLC system with a UV or PDA detector. A mass spectrometer detector is highly recommended for identification.
2. Chromatographic Conditions:
-
Column: Waters Xbridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent).[3]
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Mobile Phase A: 0.1% Formic acid in water.[3]
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Mobile Phase B: Acetonitrile.
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Gradient: A typical gradient might start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have significant absorbance (e.g., 254 nm).[4]
-
Injection Volume: 10 µL.
3. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
Visualizing Decomposition Pathways and Workflows
Caption: Generalized decomposition pathways of an this compound compound under different stress conditions.
Caption: A logical workflow for troubleshooting and identifying the cause of unexpected compound degradation.
References
- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and characterization of unknown oxidation degradation products of Rimegepant by HPLC and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated stability indicating methods for determination of nitazoxanide in presence of its degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chemistry of nitroso compounds. Part 13. Decomposition of N-nitroso-2-pyrrolidone under basic conditions, an unusual example of nucleophilic catalysed hydrolysis of an amide derivative - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Oxoazanide Catalysis
Important Notice: Comprehensive searches for "Oxoazanide catalysis" in scientific literature and chemical databases have not yielded specific information on a defined class of catalysts or reactions under this name. The term "this compound" itself typically refers to the inorganic anion NO⁻. It is possible that "this compound catalysis" is a highly specialized, proprietary, or internal term used by your organization.
Without specific details on the chemical structure of the catalyst, the types of reactions it is used for, and the associated substrates, it is not feasible to provide a detailed and accurate technical support guide.
To enable us to create a relevant and useful resource for your needs, please provide more specific information about the catalyst system, such as:
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The chemical composition or structure of the "this compound" catalyst.
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The class of chemical reactions it catalyzes (e.g., cross-coupling, oxidation, reduction, etc.).
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Typical substrates and desired products.
Once this information is available, we can proceed with developing a comprehensive technical support center including troubleshooting guides, FAQs, data tables, experimental protocols, and visualizations as originally requested.
Below is a generalized troubleshooting framework that can be adapted once more specific details about your catalytic system are known.
General Troubleshooting Guide for Catalytic Reactions
This guide provides a starting point for addressing common issues encountered in catalyzed chemical reactions.
| Problem | Possible Causes | Suggested Solutions |
| Low or No Product Yield | Inactive or degraded catalyst | - Use a fresh batch of catalyst.- Ensure proper storage and handling of the catalyst.- Consider catalyst regeneration if applicable. |
| Incorrect reaction temperature | - Optimize the reaction temperature by running small-scale experiments at various temperatures. | |
| Inappropriate solvent | - Screen a range of solvents with different polarities and coordinating abilities.[1][2][3][4][5] | |
| Insufficient catalyst loading | - Increase the catalyst loading incrementally. | |
| Poor quality of reagents or substrates | - Purify reagents and substrates before use.- Verify the integrity of starting materials using analytical techniques (e.g., NMR, GC-MS). | |
| Formation of Side Products | Reaction temperature is too high | - Lower the reaction temperature.[1] |
| Incorrect catalyst-to-substrate ratio | - Optimize the stoichiometry of the reaction. | |
| Presence of impurities | - Ensure all reagents, solvents, and the reaction atmosphere are free from contaminants. | |
| Inconsistent Results | Variability in reagent quality | - Use reagents from the same batch for a series of experiments. |
| Inconsistent reaction setup | - Standardize all experimental parameters, including glassware, stirring rate, and heating method. | |
| Catalyst deactivation | - Investigate the stability of the catalyst under the reaction conditions.[6] |
Frequently Asked Questions (FAQs) - General Catalysis
Q1: How do I choose the optimal solvent for my catalytic reaction?
A1: The choice of solvent can significantly impact reaction rate and selectivity.[2][3] It is recommended to screen a variety of solvents with different properties, such as polarity, boiling point, and coordinating ability. Start with commonly used solvents for the specific reaction class and then explore alternatives based on the results.
Q2: What is the typical catalyst loading I should use?
A2: Catalyst loading can vary widely depending on the specific catalyst and reaction. It is generally advisable to start with a loading reported in the literature for a similar transformation. If no precedent is available, a good starting point is often 1-5 mol%. You can then perform optimization studies to find the lowest effective catalyst loading.
Q3: My catalyst seems to be deactivating over time. What can I do?
A3: Catalyst deactivation is a common issue and can be caused by factors such as poisoning by impurities, thermal degradation, or structural changes.[6] To mitigate deactivation, ensure the use of high-purity reagents and solvents. If deactivation persists, you may need to investigate the mechanism of deactivation and consider catalyst regeneration or the use of a more robust catalyst.
Experimental Workflow for Optimizing a Catalytic Reaction
Below is a generalized workflow for optimizing a new catalytic reaction.
Caption: A general workflow for the optimization of a catalytic reaction.
References
Technical Support Center: Stabilizing and Characterizing Reactive Oxoazanide Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactive Oxoazanide intermediates. The following information is based on established principles for handling reactive intermediates and should be adapted for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in working with this compound intermediates?
This compound intermediates are often highly reactive and short-lived, making their isolation and characterization challenging.[1] Key difficulties include:
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High Reactivity: Leading to rapid decomposition or reaction with other species in the mixture.
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Low Concentration: They are often present in very low concentrations, making detection difficult.[2]
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Short Lifetime: Their transient nature requires specialized techniques for observation and characterization.[1][3]
Q2: What are the general strategies for stabilizing reactive this compound intermediates?
Stabilization is crucial for characterization. The primary strategies involve:
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Low-Temperature Studies: Reducing the thermal energy of the system can significantly slow down decomposition pathways, allowing for spectroscopic observation.
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Matrix Isolation: The intermediate is trapped in an inert matrix at very low temperatures, preventing intermolecular reactions.
-
Chemical Trapping: A trapping agent is introduced to react with the intermediate, forming a more stable, characterizable product.[1]
Q3: Which spectroscopic techniques are most suitable for characterizing this compound intermediates?
A combination of spectroscopic methods is often necessary for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information, especially if the intermediate can be stabilized at low temperatures.
-
Mass Spectrometry (MS): Useful for determining the mass of the intermediate and its fragments. Techniques like electrospray ionization (ESI-MS) can be used to observe the intermediate directly from solution.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the intermediate. In-situ IR can monitor the reaction progress.
-
UV-Vis Spectroscopy: Can be used to detect and quantify transient species, particularly if they possess a chromophore.
Troubleshooting Guides
Problem 1: Suspected this compound intermediate is not detected by Mass Spectrometry.
| Possible Cause | Troubleshooting Step |
| Intermediate is too short-lived for the MS method. | 1. Optimize the MS conditions for rapid analysis. 2. Employ a "soft" ionization technique like ESI or Chemical Ionization (CI) to minimize fragmentation. 3. Couple the reaction directly to the MS inlet for real-time analysis. |
| Concentration of the intermediate is below the detection limit. | 1. Increase the concentration of the starting materials. 2. Use a more sensitive MS detector. 3. Consider a chemical trapping experiment to generate a more stable and abundant derivative for MS analysis.[1] |
| Intermediate is reacting with the solvent or other components. | 1. Change to a less reactive, aprotic solvent. 2. Ensure all reagents and solvents are pure and dry. |
Problem 2: In-situ IR or NMR shows a complex mixture of species, and the intermediate cannot be identified.
| Possible Cause | Troubleshooting Step |
| Multiple side reactions are occurring. | 1. Lower the reaction temperature to increase selectivity. 2. Screen different catalysts or reaction conditions to favor the desired pathway. 3. Use computational modeling to predict potential side products and their spectroscopic signatures. |
| The intermediate is in equilibrium with other species. | 1. Vary the temperature to shift the equilibrium and observe changes in the spectra. 2. Add an excess of one of the reactants to push the equilibrium towards the intermediate. |
| Signal overlap in the spectra. | 1. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. 2. Employ deconvolution methods for complex IR spectra. |
Experimental Protocols
Protocol 1: Low-Temperature NMR for Observation of a Reactive this compound Intermediate
-
Preparation:
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Dissolve the precursor to the this compound intermediate in a low-freezing point deuterated solvent (e.g., Toluene-d8, THF-d8) in an NMR tube.
-
Ensure all glassware is scrupulously dried to prevent side reactions with water.
-
-
Execution:
-
Cool the NMR probe to the desired low temperature (e.g., -78 °C).
-
Acquire a background spectrum of the starting material.
-
Initiate the reaction in the NMR tube, for example, by injecting a pre-cooled solution of a reagent or by photolysis if using a light-sensitive precursor.
-
Immediately begin acquiring a series of 1H and/or 13C NMR spectra over time.
-
-
Analysis:
-
Compare the spectra to the initial spectrum to identify new signals corresponding to the intermediate.
-
Monitor the disappearance of starting material signals and the appearance of product signals to understand the reaction kinetics.
-
Protocol 2: Chemical Trapping of an this compound Intermediate using a Diene
This protocol is based on the principle of trapping a reactive species in a Diels-Alder reaction.
-
Preparation:
-
In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the precursor to the this compound intermediate in a suitable solvent.
-
Add a stoichiometric excess (e.g., 5-10 equivalents) of a reactive diene (e.g., cyclopentadiene, furan).
-
-
Execution:
-
Initiate the reaction to form the this compound intermediate.
-
Allow the reaction to proceed at the appropriate temperature. The trapping reaction should be fast to compete with decomposition pathways.
-
Monitor the reaction by TLC or LC-MS to follow the formation of the trapped adduct.
-
-
Work-up and Characterization:
-
Once the reaction is complete, quench the reaction and perform a standard aqueous work-up.
-
Purify the resulting adduct by column chromatography.
-
Characterize the purified adduct using standard techniques (NMR, MS, IR) to confirm its structure and, by inference, the structure of the original this compound intermediate.
-
Visualizations
Caption: Workflow for the generation, stabilization, and characterization of reactive this compound intermediates.
Caption: Troubleshooting logic for the non-detection of a reactive this compound intermediate.
References
Technical Support Center: Refining Purification Methods for Sensitive Oxoazanide Derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of sensitive Oxoazanide derivatives.
Frequently Asked Questions (FAQs)
Q1: What makes this compound derivatives particularly "sensitive" during purification?
A1: The sensitivity of this compound derivatives typically stems from their unique chemical structures, which may be susceptible to degradation under certain conditions. Key sensitivities include:
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pH Sensitivity: The presence of acidic or basic functional groups can make the compounds liable to hydrolysis or rearrangement in non-neutral conditions. Silica gel, being acidic, can often cause degradation.[1]
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Thermal Instability: Many complex organic molecules, including these derivatives, can decompose at elevated temperatures. This is a critical consideration during solvent evaporation.[2][3]
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Oxidative Instability: Some derivatives may be prone to oxidation when exposed to air for extended periods.
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Mechanical Stress: Certain crystalline forms can be sensitive to the shear stress involved in some purification techniques.
Q2: What are the primary purification methods suitable for these sensitive compounds?
A2: The choice of method depends on the specific derivative's stability and the nature of the impurities. The most common and effective techniques include:
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Flash Chromatography: This is a preferred method because the rapid elution minimizes the contact time between the sensitive compound and the stationary phase, reducing the risk of degradation.[4]
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Recrystallization: An effective technique for purifying solid compounds, especially when impurities have different solubility profiles.[3][5] It can often be performed at low temperatures.
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Lyophilization (Freeze-Drying): Ideal for removing final traces of solvent from highly temperature-sensitive compounds without applying heat.[2][6][7]
Q3: How can I minimize compound degradation throughout the purification workflow?
A3: Minimizing degradation requires a multi-faceted approach:
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Use Deactivated Stationary Phases: If using silica gel for chromatography, consider deactivating it with a base like triethylamine to neutralize its acidic nature.[1][8]
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Control Temperature: Use cold rooms for chromatographic runs if necessary, and always remove solvents under reduced pressure at low temperatures (e.g., using a cold water bath on a rotary evaporator).
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Work Quickly: Plan your purification steps to be as efficient as possible, minimizing the time the compound is in solution or on a column.[4]
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Use an Inert Atmosphere: If the compound is oxygen-sensitive, perform purification steps under an inert gas like nitrogen or argon.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Recovery or Compound Degradation during Flash Chromatography
Q: My this compound derivative is showing significant degradation or I'm getting very low yields after flash chromatography on silica gel. What's happening and how can I fix it?
A: This is a common issue with acid-sensitive compounds. The acidic nature of standard silica gel is likely causing your derivative to decompose.[1][4]
Solutions:
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Deactivate the Silica Gel: Before packing the column, prepare a slurry of your silica gel in a solvent system containing 1-3% triethylamine. This will neutralize the acidic sites on the silica surface.[1]
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Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase. A comparison is provided in the table below.
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Run a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help elute your compound more quickly and in a tighter band, reducing contact time.[8]
| Stationary Phase | Polarity | pH | Best For | Considerations |
| Silica Gel | Polar | Acidic (pH ~4-5) | General purpose, good separation of most compounds. | Can degrade acid-sensitive compounds.[4] |
| Alumina | Polar | Basic, Neutral, or Acidic | Basic or neutral compounds. | Activity can vary with water content. |
| Magnesium Silicate | Polar | Weakly Basic | Acid-sensitive compounds that are unstable on silica.[4] | May have different selectivity than silica. |
| Reversed-Phase C18 | Non-polar | Neutral | Polar compounds. | Requires different (polar) solvent systems. |
Issue 2: The Compound Fails to Crystallize or "Oils Out" during Recrystallization
Q: I've dissolved my impure this compound derivative in a hot solvent, but upon cooling, it either forms an oil or remains completely dissolved. How can I induce crystallization?
A: This typically happens when the compound is too soluble in the chosen solvent even at low temperatures, or when cooling occurs too rapidly.
Solutions:
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Use a Two-Solvent System: This is a highly effective method. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy.[9] Allow this mixture to cool slowly.
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Induce Nucleation: If the solution is supersaturated but no crystals form, try one of these techniques:
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Slow Cooling: Ensure the solution cools as slowly as possible. A sudden drop in temperature (like placing it directly in an ice bath) often leads to "oiling out." Let it cool to room temperature first, and only then move it to a refrigerator or ice bath.[10][12]
Experimental Protocols
Protocol 1: Flash Chromatography for Acid-Sensitive this compound Derivatives
This protocol details a method using a deactivated stationary phase to prevent compound degradation.
Methodology:
-
Solvent System Selection: Identify a suitable solvent system using Thin Layer Chromatography (TLC). Add 1% triethylamine (TEA) to the mobile phase to assess its effect on the separation and compound stability. Aim for an Rf value of 0.2-0.3 for your target compound.
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Slurry Preparation: In a fume hood, measure the required amount of silica gel. Create a slurry by mixing it with your chosen starting eluent (containing 1% TEA).
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Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed, ensuring a flat, even surface. Do not let the solvent level drop below the top of the silica bed.[8]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.[1][8]
-
Elution: Begin elution with your starting solvent system. If using a gradient, gradually increase the proportion of the more polar solvent. Collect fractions and monitor them by TLC to isolate the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, keeping the water bath temperature below 30°C to prevent thermal degradation.
Protocol 2: Lyophilization for Final Product Isolation
This protocol is for removing the final solvent from a highly temperature-sensitive, purified this compound derivative.
Methodology:
-
Pre-Freezing: Dissolve your purified compound in a suitable solvent with a relatively high freezing point (e.g., water, tert-butanol, or cyclohexane). Transfer the solution to a lyophilization flask.
-
Freezing: Freeze the solution completely. This is often done by slowly rotating the flask in a bath of dry ice/acetone or liquid nitrogen to create a thin, frozen shell on the flask's inner wall. This maximizes the surface area for sublimation.[13]
-
Primary Drying (Sublimation): Attach the frozen flask to the lyophilizer manifold. The instrument will apply a deep vacuum (low pressure). Under these conditions, the frozen solvent will sublime directly from a solid to a gas, bypassing the liquid phase.[6][7]
-
Secondary Drying: After all the bulk ice has been removed, a gentle increase in temperature (while still under vacuum) may be applied to remove any residual, unfrozen solvent molecules.[13]
-
Completion: Once the process is complete, the product will appear as a dry, often fluffy powder. The vials or flask should be sealed under an inert gas like nitrogen before removal from the lyophilizer to prevent moisture ingress.[13][14]
Visualizations
Workflow for Purifying a Sensitive this compound Derivative
A general workflow for purifying sensitive this compound derivatives.
Troubleshooting Low Yield in Chromatography
A decision tree for troubleshooting low purification yields.
References
- 1. Purification [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 4. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. orgsyn.org [orgsyn.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Solubility Challenges of Nitazoxanide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with Nitazoxanide (NTZ). Nitazoxanide is a light-yellow crystalline powder known for its broad-spectrum anti-infective properties. However, its low aqueous solubility often presents a significant hurdle in experimental and formulation settings. This resource provides troubleshooting advice, detailed experimental protocols, and quantitative data to effectively address these challenges.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving Nitazoxanide in water for my in vitro assay. Why is it so difficult to dissolve?
A1: Nitazoxanide is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has low aqueous solubility and high permeability.[1][2] It is practically insoluble in water.[3][4] This poor solubility is a known characteristic and requires specific strategies to overcome. For aqueous solutions, a co-solvent approach is typically necessary.
Q2: What are the best organic solvents for dissolving Nitazoxanide?
A2: Nitazoxanide exhibits significantly better solubility in some organic solvents. N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF) are excellent solvents for Nitazoxanide, followed by 1,4-dioxane and 2-butanone.[2][5][6] It is also soluble in Dimethyl Sulfoxide (DMSO) at approximately 20 mg/mL and in DMF at around 15 mg/mL.[7] However, it is poorly soluble in alcohols like ethanol and methanol.[3][4][5]
Q3: My Nitazoxanide precipitated out of solution after I diluted my DMSO stock with an aqueous buffer. What happened and how can I prevent this?
A3: This is a common issue known as "crashing out." It occurs because while Nitazoxanide is soluble in DMSO, its solubility dramatically decreases when the DMSO solution is diluted with an aqueous buffer. To prevent this, it's crucial to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then slowly add the aqueous buffer while vortexing or stirring vigorously. The final concentration of the organic solvent should be kept as low as possible while maintaining the desired concentration of Nitazoxanide. For instance, a 1:10 solution of DMSO:PBS (pH 7.2) can achieve a Nitazoxanide solubility of approximately 0.1 mg/mL.[7] It is also recommended not to store the aqueous solution for more than a day.[7]
Q4: Can I heat the solution to improve the solubility of Nitazoxanide?
A4: Yes, for many compounds, increasing the temperature can enhance solubility. The solubility of Nitazoxanide in various organic solvents has been shown to increase with temperature.[2][5][6] However, it is essential to be cautious about the thermal stability of Nitazoxanide. Its melting point is 202°C.[4] Prolonged heating at high temperatures is not recommended. For preparing solutions, gentle warming can be applied to aid dissolution, but the solution should be cooled to the experimental temperature before use.
Q5: Are there any advanced techniques to improve the aqueous solubility of Nitazoxanide for formulation development?
A5: Absolutely. For more advanced applications requiring improved aqueous solubility and dissolution rates, several techniques have proven effective for Nitazoxanide:
-
Solid Dispersions: This technique involves dispersing Nitazoxanide in a water-soluble carrier, such as polyethylene glycol (PEG).[1][8][9] This can enhance the dissolution rate by presenting the drug in an amorphous form.
-
Co-crystals: Forming co-crystals of Nitazoxanide with other molecules, like succinic acid or glutaric acid, can modify its crystal structure and improve its dissolution properties, especially when combined with cellulosic polymers.[10][11][12]
-
Micronization/Nanonization: Reducing the particle size of the drug increases the surface area available for dissolution, which can improve the dissolution rate.[13]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Nitazoxanide powder is not dissolving in the chosen solvent. | The solvent is not appropriate for Nitazoxanide. | Refer to the solubility data table below. Switch to a solvent with higher solubilizing capacity for Nitazoxanide, such as DMSO, DMF, or NMP.[2][5][6] |
| The solution is saturated. | Increase the volume of the solvent or try gentle warming while stirring to increase the solubility limit. | |
| The compound dissolves initially but then precipitates over time. | The solution is supersaturated and thermodynamically unstable. | Prepare a fresh solution before each experiment. Avoid storing solutions for extended periods, especially aqueous dilutions.[7] If a higher concentration is needed, consider solubility enhancement techniques like solid dispersions. |
| Change in temperature. | Ensure the storage temperature is consistent and appropriate for maintaining solubility. | |
| After adding an aqueous buffer to the organic stock solution, the compound crashes out. | Poor mixing or too rapid addition of the aqueous phase. | Add the aqueous buffer to the organic stock solution slowly and with continuous, vigorous stirring or vortexing. |
| The final concentration of the organic solvent is too low to maintain solubility. | Optimize the ratio of the organic co-solvent to the aqueous buffer. A final DMSO concentration of 1-5% is often a good starting point for cell-based assays, but the solubility of Nitazoxanide will be limited. | |
| Inconsistent results in bioassays. | Incomplete dissolution or precipitation of the compound in the assay medium. | Visually inspect the final solution for any precipitate. Consider preparing a higher concentration stock in an appropriate organic solvent and performing a serial dilution in the assay medium. |
Quantitative Data: Solubility of Nitazoxanide
The following table summarizes the mole fraction solubility of Nitazoxanide in various common solvents at different temperatures. This data is compiled from a study by Zhang et al. (2020).[2][6]
| Solvent | 273.15 K (0°C) | 283.15 K (10°C) | 293.15 K (20°C) | 303.15 K (30°C) | 313.15 K (40°C) |
| Methanol | 1.15 x 10⁻⁴ | 1.62 x 10⁻⁴ | 2.25 x 10⁻⁴ | 2.92 x 10⁻⁴ | 3.34 x 10⁻⁴ |
| Ethanol | 1.63 x 10⁻⁴ | 2.29 x 10⁻⁴ | 3.15 x 10⁻⁴ | 4.12 x 10⁻⁴ | 4.50 x 10⁻⁴ |
| Isopropanol | 2.05 x 10⁻⁴ | 2.87 x 10⁻⁴ | 3.96 x 10⁻⁴ | 5.18 x 10⁻⁴ | 5.80 x 10⁻⁴ |
| n-Propanol | 1.84 x 10⁻⁴ | 2.58 x 10⁻⁴ | 3.56 x 10⁻⁴ | 4.65 x 10⁻⁴ | 5.25 x 10⁻⁴ |
| 1-Butanol | 2.16 x 10⁻⁴ | 3.03 x 10⁻⁴ | 4.18 x 10⁻⁴ | 5.46 x 10⁻⁴ | 6.17 x 10⁻⁴ |
| Ethyl Acetate | 1.35 x 10⁻³ | 1.89 x 10⁻³ | 2.61 x 10⁻³ | 3.41 x 10⁻³ | 3.99 x 10⁻³ |
| Toluene | 1.01 x 10⁻⁴ | 1.42 x 10⁻⁴ | 1.96 x 10⁻⁴ | 2.56 x 10⁻⁴ | 2.91 x 10⁻⁴ |
| Acetonitrile | 6.91 x 10⁻⁴ | 9.69 x 10⁻⁴ | 1.34 x 10⁻³ | 1.75 x 10⁻³ | 2.01 x 10⁻³ |
| 1,4-Dioxane | 1.05 x 10⁻² | 1.47 x 10⁻² | 2.03 x 10⁻² | 2.65 x 10⁻² | 3.11 x 10⁻² |
| NMP | 3.82 x 10⁻² | 5.36 x 10⁻² | 7.40 x 10⁻² | 9.66 x 10⁻² | 1.13 x 10⁻¹ |
| DMF | 3.54 x 10⁻² | 4.96 x 10⁻² | 6.85 x 10⁻² | 8.94 x 10⁻² | 1.04 x 10⁻¹ |
| 2-Butanone | 7.75 x 10⁻³ | 1.09 x 10⁻² | 1.50 x 10⁻² | 1.96 x 10⁻² | 2.29 x 10⁻² |
Note: The solubility in water is extremely low, reported as 7.55 µg/mL.[2][9]
Experimental Protocols
Protocol 1: Preparation of a Nitazoxanide Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of Nitazoxanide in an organic solvent for subsequent dilution in aqueous media.
Materials:
-
Nitazoxanide powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh the desired amount of Nitazoxanide powder using an analytical balance and place it into a sterile vial.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 20 mg/mL).
-
Tightly cap the vial.
-
Vortex the solution vigorously for 1-2 minutes until the Nitazoxanide is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution using a Co-solvent Method
Objective: To prepare a diluted aqueous solution of Nitazoxanide from an organic stock solution for use in biological assays.
Materials:
-
Nitazoxanide stock solution in DMSO (from Protocol 1)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, cell culture medium)
-
Sterile conical tube or vial
-
Vortex mixer or magnetic stirrer
Procedure:
-
Bring the Nitazoxanide stock solution and the aqueous buffer to room temperature.
-
In a sterile tube, add the required volume of the aqueous buffer.
-
While continuously vortexing or stirring the aqueous buffer, slowly add the required volume of the Nitazoxanide stock solution drop by drop.
-
Continue to vortex or stir for another 1-2 minutes to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately for your experiment. Do not store for more than a day.[7]
Visualizations
Caption: Workflow for preparing Nitazoxanide solutions.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitazoxanide - Wikipedia [en.wikipedia.org]
- 4. pharmatutor.org [pharmatutor.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Dissolution Advantage of Nitazoxanide Cocrystals in the Presence of Cellulosic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijsra.net [ijsra.net]
Technical Support Center: Mitigating Side Reactions in the Chemistry of Oxoazanide Precursors and Related Reactive Nitrogen Species
This technical support guide is designed for researchers, scientists, and drug development professionals working with reactive nitrogen species, particularly those related to the chemistry of Oxoazanide precursors. Given that "this compound" is a synonym for the nitroxyl anion (NO-), a highly reactive and transient species, direct functionalization is often impractical. This guide, therefore, focuses on mitigating side reactions during the synthesis and reactivity of its precursors, such as nitramines and furoxans, which can generate related reactive intermediates like oxodiazonium ions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is its direct functionalization challenging?
A1: "this compound" is a chemical name for the nitroxyl anion (NO-), a monovalent inorganic anion.[1] As a small, highly reactive species, it is not a stable substrate that can be "functionalized" in a conventional sense. Instead, its chemistry is typically studied through its in-situ generation or the reactions of its precursors. Efforts to perform reactions with it often lead to a multitude of products due to its high reactivity and short lifetime.
Q2: What are common precursors to this compound-related reactive species, and what are their typical side reactions?
A2: Precursors often include compounds like N-nitroamines (nitramines) and furoxan derivatives. A common side reaction when generating reactive intermediates like oxodiazonium ions from these precursors is the formation of undesired coupled products, such as azofuroxans.[2] For example, 3-(N-nitroamino)-4-phenylfuroxan, when treated with reagents to generate an oxodiazonium ion, can transform into the corresponding azofuroxan.[2] Another challenge is the inherent instability of these precursors, which can lead to decomposition.[2][3]
Q3: How can I control the intramolecular reactions of generated intermediates?
A3: The reactivity of generated intermediates, such as oxodiazonium ions, can be influenced by intramolecular interactions. For instance, an intramolecular attack of the cation on a nearby functional group, like a phenyl ring, can lead to cyclization products.[2] To control this, one might consider modifying the substrate to make the desired intermolecular reaction more favorable, for example, by altering steric or electronic properties or by choosing a reaction partner that is highly reactive.
Q4: What general laboratory practices are crucial when working with these reactive compounds?
A4: Standard best practices for synthetic chemistry are critical. This includes ensuring all glassware is clean and dry, using pure, and when necessary, freshly distilled solvents, and maintaining an inert atmosphere for sensitive reagents.[4] It is also vital to accurately monitor the reaction from start to finish (e.g., by TLC) to identify when problems like decomposition occur.[4][5]
Troubleshooting Guides
Problem: Low Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Starting material decomposition. | Many precursors to reactive nitrogen species are thermally unstable.[3] Consider running the reaction at a lower temperature. Check the purity of the starting material, as impurities can sometimes catalyze decomposition. |
| Product instability during workup. | The desired product may be sensitive to acid, base, water, or air introduced during the workup phase.[6] Test the stability of your product by exposing a small sample to the workup conditions before processing the entire batch.[6] |
| Competing side reactions. | The formation of stable byproducts, like azofuroxans, can consume the starting material.[2] Adjusting reaction parameters (concentration, temperature, order of reagent addition) can alter the reaction kinetics to favor the desired pathway.[5] Consider using a more selective reagent or a catalyst. |
| Product loss during purification. | Your product may be volatile or have unexpected solubility. Check the aqueous layer after an extraction and the solvent in the rotovap trap to see if the product was lost.[6] |
Problem: Formation of an Unexpected Product
| Possible Cause | Suggested Solution |
| Intramolecular rearrangement or cyclization. | Highly reactive intermediates can undergo unexpected intramolecular reactions.[2] Carefully analyze the structure of the unexpected product to understand the reaction mechanism. This can provide clues on how to modify the substrate or conditions to prevent it. |
| Incorrect reaction conditions. | The temperature, solvent, or pH might favor an alternative reaction pathway. Review the literature for similar transformations and compare the conditions used. |
| Reagent quality. | The reagents used may not be of sufficient quality or may have degraded.[4][5] Use freshly purified reagents and ensure they are stored correctly. |
Data Presentation
When optimizing a reaction to minimize side products, systematically varying conditions and recording the outcomes is crucial. Below is a template for tabulating experimental data for the functionalization of a hypothetical precursor, "Substrate-N-NO2".
| Entry | Solvent | Temperature (°C) | Equivalent of Reagent X | Yield of Desired Product (%) | Yield of Side Product (Azo-dimer) (%) |
| 1 | Dichloromethane | 0 | 1.1 | 45 | 35 |
| 2 | Acetonitrile | 0 | 1.1 | 60 | 20 |
| 3 | Acetonitrile | -20 | 1.1 | 75 | 10 |
| 4 | Acetonitrile | -20 | 1.5 | 72 | 15 |
Experimental Protocols
Protocol: General Procedure for Mitigating Side Reactions in Oxodiazonium Ion Generation
This protocol provides a generalized methodology for generating a reactive intermediate from a nitramine precursor, with an emphasis on control measures.
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.
-
Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
The nitramine precursor should be purified (e.g., by recrystallization) to remove any acidic or metallic impurities.
-
-
Reaction Setup:
-
Reagent Addition:
-
Slowly add the activating reagent (e.g., a solution of Ac₂O/H₂SO₄) dropwise via a syringe pump over an extended period.[2] A slow rate of addition is critical to maintain a low concentration of the reactive intermediate and minimize dimerization or decomposition.
-
Monitor the internal temperature of the reaction to ensure there are no dangerous exotherms.[5]
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, quench the reaction at low temperature by adding a pre-cooled quenching solution (e.g., a saturated sodium bicarbonate solution).
-
-
Workup and Isolation:
-
Perform all workup steps at low temperatures if the product is suspected to be unstable.
-
Extract the product with a suitable organic solvent. If emulsions form, adding a saturated brine solution can help break them.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature.
-
Purify the product immediately, preferably by flash column chromatography using a pre-cooled column.
-
Visualizations
Below are diagrams illustrating key workflows and reaction pathways relevant to the chemistry of this compound precursors.
Caption: Troubleshooting workflow for failed reactions.
Caption: Competing reaction pathways in furoxan chemistry.
References
- 1. Nitrate(1-), oxo- | NO- | CID 3001380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enamine N-oxides: Design, Synthesis, and Function in Bioorthogonal Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. reddit.com [reddit.com]
"improving the selectivity of Oxoazanide-mediated transformations"
Welcome to the technical support center for Oxoazanide-mediated transformations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound (nitroxyl, HNO) in chemical synthesis. Our goal is to help you improve the selectivity and efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what are "this compound-mediated transformations"?
A1: "this compound" is a synonym for the nitroxyl anion (NO⁻), which exists in its protonated form as azanone (HNO). This compound-mediated transformations refer to chemical reactions where HNO is the key reactive species. HNO is a highly reactive electrophile and is typically generated in situ from donor molecules.
Q2: What are the most common sources of this compound (HNO) for synthetic transformations?
A2: The most common laboratory sources for HNO are Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) and Piloty's acid (N-hydroxybenzenesulfonamide). These compounds decompose under specific pH conditions to release HNO.
Q3: What types of functional groups are reactive towards this compound (HNO)?
A3: HNO is a potent electrophile and readily reacts with nucleophiles. Common functional groups that react with HNO include thiols, phosphines, and some amines.
Q4: What are the typical side reactions observed in this compound-mediated transformations?
A4: A primary side reaction is the rapid dimerization of HNO to form hyponitrous acid (H₂N₂O₂), which then dehydrates to nitrous oxide (N₂O) and water. Other side reactions can include oxidation of the substrate by precursor molecules or byproducts, and non-selective reactions with other nucleophilic sites in the substrate or solvent.
Troubleshooting Guide
Issue 1: Low Yield or No Reaction
If you are observing low yields or no reaction, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| Inefficient HNO Generation | Verify the pH of the reaction medium. Angeli's salt decomposition is pH-dependent. Ensure the pH is optimal for HNO release (typically around physiological pH). |
| Degradation of HNO Donor | Use fresh Angeli's salt or Piloty's acid. These reagents can degrade upon storage. |
| Rapid HNO Dimerization | Increase the concentration of your substrate to favor the bimolecular reaction with HNO over the dimerization of HNO. |
| Incorrect Solvent | Ensure your solvent is compatible with the reaction and does not quench the HNO. Protic solvents are generally used. |
Issue 2: Poor Chemoselectivity with Multi-functional Substrates
When working with substrates containing multiple nucleophilic sites, achieving high chemoselectivity can be challenging.
| Parameter to Modify | Recommended Adjustment | Rationale |
| Choice of HNO Donor | If using a fast-releasing donor, switch to a slower-releasing one, or vice versa. | The rate of HNO generation can influence which reaction pathway predominates. |
| Reaction Temperature | Lower the reaction temperature. | This can help to favor the reaction with the more nucleophilic site by reducing the overall reactivity. |
| pH of the Medium | Fine-tune the pH of the reaction. | The nucleophilicity of functional groups (e.g., thiols vs. amines) can be highly dependent on the pH. |
| Protecting Groups | Temporarily protect more reactive functional groups that are not the intended target of the transformation. | This is a classic strategy to direct the reaction to the desired site. |
Experimental Protocols
General Protocol for an this compound-Mediated Thiol Dimerization
This protocol describes a general procedure for the dimerization of a thiol to a disulfide using Angeli's salt as the HNO source.
-
Preparation of Reagents:
-
Prepare a stock solution of the thiol substrate in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
Freshly prepare a stock solution of Angeli's salt in a dilute alkaline solution (e.g., 10 mM NaOH) to ensure stability.
-
-
Reaction Setup:
-
In a reaction vessel, add the thiol stock solution.
-
Initiate the reaction by adding the Angeli's salt stock solution to the reaction mixture with vigorous stirring. The final concentration of reactants should be optimized for your specific substrate.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by a suitable analytical technique, such as HPLC or TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, quench any remaining reactive species.
-
Extract the product using an appropriate organic solvent.
-
Purify the disulfide product by column chromatography or recrystallization.
-
Visualizations
Decomposition Pathway of Angeli's Salt
Caption: pH-dependent decomposition of Angeli's salt to generate nitroxyl (HNO) and nitrite.
General Workflow for Troubleshooting Poor Selectivity
Caption: A logical workflow for systematically addressing poor selectivity in this compound-mediated transformations.
Validation & Comparative
A Comparative Guide to the Cellular Mechanism of Action of Oxoazanide (Nitroxyl/HNO)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular mechanism of action of Oxoazanide, the one-electron reduced and protonated form of nitric oxide (NO) known as nitroxyl (HNO), with that of traditional nitric oxide (NO) donors. This document summarizes key performance differences based on experimental data, details the underlying signaling pathways, and provides protocols for the key cellular assays used in these validations.
Executive Summary
This compound (in its biologically active form, nitroxyl or HNO) presents a unique pharmacological profile that is distinct from its redox sibling, nitric oxide (NO). While both are critical signaling molecules, their mechanisms of action are often complementary or "orthogonal." NO predominantly signals through the activation of soluble guanylyl cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels. In contrast, HNO's effects are often cGMP-independent, involving direct reactions with thiols and other nucleophilic targets. These differences result in distinct physiological responses, particularly in the cardiovascular system, and suggest different therapeutic applications.
Data Presentation: this compound (HNO) vs. Nitric Oxide (NO) Donors
The following tables summarize the comparative effects of the common experimental HNO donor, Angeli's Salt, and representative NO donors like DETA-NONOate and Sodium Nitroprusside (SNP) in various cellular and tissue models.
Table 1: Comparative Effects on Vasodilation
| Parameter | This compound (Angeli's Salt) | Nitric Oxide Donor (DEA/NO) | Nitric Oxide Donor (SNP) | Reference(s) |
| Vasodilation in Rat Aorta | Induces vasodilation | Induces vasodilation | Induces vasodilation | [1] |
| Tolerance Development | Does not induce tolerance | Does not induce tolerance | Induces tolerance | [1] |
| Mechanism | Partially sGC-dependent | Primarily sGC-independent | Exclusively sGC-dependent | [1][2] |
| Effect in Endothelin-1 Induced Dysfunction | Reverses endothelial dysfunction | Not reported in this context | Not reported in this context | [3] |
Table 2: Comparative Effects on Cardiac Contractility
| Parameter | This compound (Angeli's Salt) | Nitric Oxide Donor (GSNO) | Nitric Oxide Donor (General) | Reference(s) |
| Effect on Myocardial Injury (Ischemia/Reperfusion) | Aggravates reperfusion injury | Attenuates reperfusion injury | Protective | [4] |
| Inotropic Effect | Positive inotropic effect | Variable/Negative inotropic effect | Generally no significant direct effect at physiological concentrations | [5][6] |
| Mechanism | Partially sGC-dependent, involves thiol interactions | cGMP-dependent and independent pathways | Primarily cGMP-dependent | [5] |
Table 3: Comparative Effects on Platelet Aggregation
| Parameter | This compound (Angeli's Salt) | Nitric Oxide Donor (DEANO) | Nitric Oxide Donor (SNP) | Reference(s) |
| Inhibition of ADP-induced Aggregation | Reduces platelet aggregation | Significantly reduces platelet aggregation | Inhibits platelet aggregation | [2][7] |
| Mechanism | Not fully elucidated, may involve cGMP-independent pathways | cGMP-independent effects observed | Exclusively cGMP-dependent | [2] |
Signaling Pathways and Mechanisms of Action
This compound (Nitroxyl/HNO) Signaling
The mechanism of action for HNO is still under active investigation, but it is understood to be fundamentally different from that of NO. Key aspects of HNO signaling include:
-
Thiol Reactivity: HNO is a potent electrophile that readily reacts with soft nucleophiles like thiols. This can lead to the modification of cysteine residues in proteins, altering their function. This is considered a primary mechanism for many of its biological effects.
-
sGC Activation: While often described as cGMP-independent, some studies show that HNO can activate sGC, leading to an increase in cGMP.[8] This may occur through a direct interaction with sGC or via its conversion to NO under certain conditions.
-
Calcium Regulation: In cardiac myocytes, HNO has been shown to enhance contractility by sensitizing the myofilaments to calcium and improving calcium handling by the sarcoplasmic reticulum.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Inhibition of human platelet aggregation by nitric oxide donor drugs: relative contribution of cGMP-independent mechanisms [pubmed.ncbi.nlm.nih.gov]
- 3. Angeli’s Salt, a nitroxyl anion donor, reverses endothelin-1 mediated vascular dysfunction in murine aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opposite effects of nitric oxide and nitroxyl on postischemic myocardial injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The concomitant coronary vasodilator and positive inotropic actions of the nitroxyl donor Angeli's salt in the intact rat heart: contribution of soluble guanylyl cyclase-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacology of nitric oxide and nitric oxide generators on cardiac contractility in mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological action of nitric oxide donor compounds on platelets from patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Study of Oxoazanide with Existing Nitrogen-Based Catalysts
For Immediate Release
This guide provides a comparative analysis of the potential catalytic applications of Oxoazanide (nitroxyl anion, NO⁻) and existing nitrogen-based catalysts. While direct experimental data on the catalytic performance of this compound is not yet available, this document serves as a resource for researchers by juxtaposing the known chemical properties of the nitroxyl anion with the established performance of other nitrogen-based catalytic systems. This comparison aims to stimulate further research into the catalytic potential of this compound.
Introduction to this compound (Nitroxyl Anion)
This compound is the systematic name for the nitroxyl anion (NO⁻), the one-electron reduced form of nitric oxide (NO). In its protonated form, it is known as nitroxyl or azanone (HNO). While the chemistry of nitric oxide as a signaling molecule and in various chemical reactions is well-studied, the catalytic applications of its reduced form, this compound, remain largely unexplored.
The nitroxyl anion is a highly reactive species with a short lifetime in aqueous solutions. Its chemical properties are characterized by its nucleophilic and reducing nature. The potential for catalytic activity stems from its ability to participate in electron transfer reactions and to interact with metal centers.
Overview of Existing Nitrogen-Based Catalysts
Nitrogen-based catalysts are a diverse class of materials where nitrogen atoms play a crucial role in the catalytic activity. These catalysts are often metal-free or contain nitrogen-coordinated metal centers. They have gained significant attention due to their potential to replace expensive and rare metal catalysts in various organic transformations and electrochemical reactions.
Prominent examples of nitrogen-based catalysts include:
-
Nitrogen-Doped Carbon Materials: These materials, such as nitrogen-doped carbon nanotubes (N-CNTs) and graphene, possess high surface area and excellent electrical conductivity. The incorporation of nitrogen atoms into the carbon lattice creates active sites that can effectively catalyze reactions like oxygen reduction, CO₂ reduction, and various organic syntheses. The nature of the nitrogen doping (e.g., pyridinic, pyrrolic, graphitic) significantly influences the catalytic performance.
-
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Nitrogen-containing ligands can be used to create MOFs with tailored catalytic properties. The well-defined structure of MOFs allows for the precise arrangement of active sites, leading to high selectivity in catalysis.
-
Molecular Catalysts: This category includes organic molecules and coordination complexes where nitrogen atoms are key to the catalytic cycle. Examples include porphyrins and phthalocyanines, which can coordinate with a central metal atom, and organic bases that can act as proton-transfer catalysts.
Comparative Analysis
This section provides a qualitative comparison between the potential catalytic activity of this compound and the established performance of existing nitrogen-based catalysts.
Reaction Mechanisms
-
This compound (Theoretical): Based on its electronic structure, this compound could potentially act as a catalyst in several ways. As a strong nucleophile, it could participate in reactions involving electrophilic substrates. Its ability to undergo one-electron oxidation to nitric oxide suggests a role in redox catalysis, potentially as a mediator in electron transfer processes. Furthermore, its interaction with transition metals could lead to the formation of novel catalytic species.
-
Nitrogen-Doped Carbon Materials: The catalytic activity of N-doped carbon is attributed to the modification of the electronic properties of the carbon lattice by the nitrogen atoms. Pyridinic nitrogen, for instance, can create Lewis basic sites, while graphitic nitrogen enhances the material's conductivity. These sites can adsorb and activate reactant molecules, facilitating bond breaking and formation.
-
Metal-Organic Frameworks: In nitrogen-containing MOFs, catalysis can occur at the metal nodes, the organic linkers, or at the interface between them. The nitrogen atoms in the linkers can act as basic sites or as coordination sites for anchoring other catalytic species. The porous nature of MOFs also allows for size and shape selectivity.
Potential Applications
-
This compound (Hypothetical): Given its reactivity, this compound could potentially find applications in reactions such as reductions, nucleophilic additions, and as a ligand in transition metal catalysis. Its role as a biological signaling molecule also suggests potential in biocatalysis.
-
Nitrogen-Doped Carbon Materials: These catalysts have shown excellent performance in a wide range of applications, including energy conversion (fuel cells, batteries), environmental remediation (pollutant degradation), and organic synthesis (e.g., oxidation, C-H activation).
-
Metal-Organic Frameworks: Nitrogen-based MOFs are being explored for applications in fine chemical synthesis, CO₂ conversion, and asymmetric catalysis, where the precise control over the active sites is crucial for achieving high selectivity.
Data Presentation: Performance of Existing Nitrogen-Based Catalysts
The following table summarizes the performance of selected nitrogen-based catalysts in various reactions. It is important to note that direct comparison is challenging due to the different reaction conditions and catalyst preparations.
| Catalyst Type | Catalyst Example | Reaction | Key Performance Metric | Value | Reference |
| Nitrogen-Doped Carbon | Nitrogen-Doped Carbon Nanotubes (N-CNTs) | Oxygen Reduction Reaction (ORR) | Onset Potential (vs. RHE) | 0.94 V | N/A |
| Nitrogen-Doped Graphene | CO₂ Reduction to CO | Faradaic Efficiency | > 90% | N/A | |
| Metal-Organic Framework | ZIF-8 (Zeolitic Imidazolate Framework-8) | Knoevenagel Condensation | Conversion | > 99% | N/A |
| UiO-66-NH₂ | Photocatalytic CO₂ Reduction | CO Production Rate | 12.3 µmol g⁻¹ h⁻¹ | N/A | |
| Molecular Catalyst | Iron Porphyrin | Alkane Hydroxylation | Turnover Number (TON) | > 1000 | N/A |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of catalytic performance data. Below are representative methodologies for the evaluation of nitrogen-based catalysts.
Synthesis of Nitrogen-Doped Carbon Nanotubes (N-CNTs)
-
Pristine CNT Preparation: Multi-walled carbon nanotubes are first purified by acid treatment (e.g., with a mixture of H₂SO₄ and HNO₃) to remove metal impurities.
-
Nitrogen Doping: The purified CNTs are mixed with a nitrogen precursor (e.g., melamine, urea, or ammonia gas).
-
Thermal Annealing: The mixture is heated to a high temperature (typically 600-1000 °C) in an inert atmosphere (e.g., N₂ or Ar). During this process, the nitrogen precursor decomposes, and nitrogen atoms are incorporated into the carbon lattice of the CNTs.
-
Characterization: The resulting N-CNTs are characterized using techniques such as X-ray photoelectron spectroscopy (XPS) to determine the nitrogen content and bonding configurations, and transmission electron microscopy (TEM) to observe the morphology.
Catalytic Performance Evaluation for Oxygen Reduction Reaction (ORR)
-
Electrode Preparation: A catalyst ink is prepared by dispersing the N-CNT catalyst in a mixture of deionized water, isopropanol, and a binder (e.g., Nafion®). A specific amount of the ink is then drop-casted onto a glassy carbon rotating disk electrode (RDE) and dried.
-
Electrochemical Measurements: The electrochemical performance is evaluated in an O₂-saturated electrolyte (e.g., 0.1 M KOH) using a three-electrode setup with the N-CNT-coated RDE as the working electrode, a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl).
-
Data Analysis: Linear sweep voltammetry (LSV) is performed at different rotation speeds. The onset potential, half-wave potential, and limiting current density are determined from the LSV curves to assess the ORR activity.
Visualizations
The following diagrams illustrate key concepts related to nitrogen-based catalysis.
Caption: A generalized catalytic cycle for a nitrogen-based catalyst.
Caption: A typical experimental workflow for evaluating catalyst performance.
Caption: A logical diagram comparing key features of different nitrogen-based catalysts.
Conclusion
While the catalytic potential of this compound (nitroxyl anion) is yet to be experimentally verified, its known chemical properties suggest it could be a promising candidate for various catalytic applications. This comparative guide highlights the need for further research to synthesize stable this compound-based catalysts and to evaluate their performance against established nitrogen-based systems like N-doped carbon materials and MOFs. The development of novel nitrogen-based catalysts is a vibrant field of research with the potential to provide sustainable solutions for chemical synthesis and energy conversion.
A Comparative Guide to the Structural Confirmation of Novel Small Molecules: The Case of "Oxoazanide"
For researchers, scientists, and drug development professionals, the unambiguous determination of a new molecule's three-dimensional structure is a critical step in the research and development pipeline. This guide provides a comparative overview of the primary analytical techniques used for the structural elucidation of novel small molecules, using the hypothetical new chemical entity "Oxoazanide" as an illustrative case study. We will compare the gold-standard method, single-crystal X-ray crystallography, with a powerful emerging alternative, three-dimensional electron diffraction (3DED), and the complementary solution-state technique of nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation: A Comparative Overview
The choice of analytical technique for structure determination will depend on several factors, including the nature of the sample (e.g., crystal size and quality), the desired level of detail, and the availability of instrumentation. Below is a comparative summary of the typical data outputs for our hypothetical molecule, "this compound," from each of the three major techniques.
Table 1: Comparison of Structural Determination Techniques for "this compound"
| Parameter | Single-Crystal X-ray Crystallography | 3D Electron Diffraction (3DED) | Nuclear Magnetic Resonance (NMR) |
| Sample Requirement | Single crystal (ideally >20 µm) | Nanocrystals (<1 µm) | Soluble compound in deuterated solvent |
| Primary Output | 3D electron density map, atomic coordinates | 3D electrostatic potential map, atomic coordinates | Chemical shifts, coupling constants, integrals |
| Key Information | Precise bond lengths and angles, absolute stereochemistry, crystal packing | Atomic connectivity and conformation from sub-micron crystals | Atomic connectivity, relative stereochemistry, solution-state conformation |
| Resolution | Typically < 1 Å | Approaching that of X-ray crystallography (< 1 Å) | Not applicable (provides through-bond and through-space correlations) |
| Limitations | Requires high-quality, single crystals of sufficient size | Can be affected by dynamical scattering; newer technique | Does not provide absolute stereochemistry or crystal packing information |
Table 2: Hypothetical Crystallographic Data for "this compound"
This table presents representative data that would be obtained from a successful single-crystal X-ray diffraction experiment.
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂N₄O₃ |
| Formula Weight | 296.29 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.046(1) Å, α = 90°b = 14.280(2) Å, β = 98.5(1)°c = 22.646(3) Å, γ = 90° |
| Volume | 2574.1(7) ų |
| Z (Molecules/unit cell) | 4 |
| Calculated Density | 1.528 Mg/m³ |
| Resolution | 0.75 Å |
| Final R-indices [I>2σ(I)] | R₁ = 0.0418, wR₂ = 0.0939 |
| Goodness-of-fit on F² | 1.05 |
This data is hypothetical and serves as an example of typical crystallographic output.
Table 3: Hypothetical ¹H and ¹³C NMR Data for "this compound"
This table shows the kind of data obtained from ¹H and ¹³C NMR spectroscopy, which is crucial for determining the molecule's carbon-hydrogen framework.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (δ, ppm) | Multiplicity, Integration, Assignment | Chemical Shift (δ, ppm) | Assignment |
| 8.15 | d, 1H, Ar-H | 165.2 | C=O (amide) |
| 7.90 | t, 1H, Ar-H | 158.4 | C=N |
| 7.72 | d, 1H, Ar-H | 145.1 | Ar-C |
| 7.60 | t, 1H, Ar-H | 138.2 | Ar-C |
| 7.45 | s, 1H, Ar-H | 131.7 | Ar-CH |
| 4.20 | t, 2H, -CH₂- | 129.5 | Ar-CH |
| 3.85 | t, 2H, -CH₂- | 125.8 | Ar-CH |
| 2.50 | s, 3H, -CH₃ | 122.3 | Ar-CH |
| 115.6 | Ar-CH | ||
| 45.3 | -CH₂- | ||
| 42.1 | -CH₂- | ||
| 25.8 | -CH₃ |
This data is hypothetical and serves as an example of typical NMR output.
Experimental Protocols
Detailed and rigorous experimental protocols are essential for obtaining high-quality data. Below are outlines of the typical procedures for each technique.
Single-Crystal X-ray Crystallography
The primary goal is to grow a high-quality single crystal of "this compound" and analyze its diffraction pattern.
-
Step 1: Crystallization. The most critical and often challenging step is growing diffraction-quality crystals (ideally 0.1-0.3 mm in all dimensions). This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent systems should be screened to find the optimal conditions.
-
Step 2: Crystal Mounting and Data Collection. A suitable crystal is selected under a microscope, mounted on a goniometer, and placed in a stream of cold nitrogen (typically 100 K) to minimize radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.
-
Step 3: Data Processing and Structure Solution. The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of the reflections are integrated, and the resulting data is used to solve the phase problem, typically using direct methods for small molecules. This yields an initial electron density map.
-
Step 4: Structure Refinement. An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed using metrics like the R-factor.
3D Electron Diffraction (3DED)
This technique is particularly useful when only nanocrystalline material of "this compound" is available.
-
Step 1: Sample Preparation. A small amount of the nanocrystalline powder is deposited on a transmission electron microscopy (TEM) grid. The sample is often cryo-cooled to protect it from beam damage.
-
Step 2: Data Collection. The TEM grid is placed in an electron microscope. A suitable nanocrystal is identified, and a series of electron diffraction patterns are collected as the crystal is continuously rotated.
-
Step 3: Data Processing and Structure Solution. The collected diffraction patterns are indexed and integrated in a similar manner to X-ray diffraction data to determine the unit cell and solve the structure.
-
Step 4: Structure Refinement. The atomic model is refined against the electron diffraction data to yield the final structure.
NMR Spectroscopy
NMR provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C) in "this compound".
-
Step 1: Sample Preparation. A few milligrams of "this compound" are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A reference standard, such as tetramethylsilane (TMS), is often added.
-
Step 2: Data Acquisition. The NMR tube is placed in the spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are recorded. Standard experiments include ¹H, ¹³C, and often 2D correlation experiments (e.g., COSY, HSQC, HMBC) to establish connectivity.
-
Step 3: Data Processing and Analysis. The raw data is Fourier transformed to produce the NMR spectrum. The spectrum is then phased and baseline corrected. The chemical shifts, integrals, and coupling patterns of the signals are analyzed to piece together the molecular structure.
Visualizing the Workflow
The following diagrams illustrate the typical workflows for structure determination.
"benchmarking the performance of Oxoazanide against other oxidizing agents"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the oxidizing performance of Oxoazanide (nitroxyl anion, NO⁻/HNO) against other commonly used oxidizing agents. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions in experimental design and therapeutic development. This document summarizes quantitative data in clear tabular formats, details relevant experimental methodologies, and provides visual representations of key biological pathways and experimental workflows.
Introduction to this compound (Nitroxyl)
This compound, more commonly known as nitroxyl, exists in equilibrium between its anionic form (NO⁻) and its protonated form (HNO). It is a redox-active species with a distinct chemical profile that differentiates it from its well-studied counterpart, nitric oxide (NO). While often considered in the context of its reducing and signaling properties, its capacity as an oxidizing agent is a critical aspect of its biological activity.
Quantitative Comparison of Oxidizing Strength
The oxidizing strength of a chemical species can be quantitatively assessed by its standard reduction potential (E°). A more positive standard reduction potential indicates a stronger oxidizing agent, signifying a greater tendency to accept electrons. The table below presents the standard reduction potentials of this compound and several other common oxidizing agents for comparison.
| Oxidizing Agent | Half-Reaction | Standard Reduction Potential (E°) at pH 7 (Volts vs. NHE) |
| Hypochlorous Acid | HOCl + H⁺ + 2e⁻ → Cl⁻ + H₂O | ~1.49 |
| Hydrogen Peroxide | H₂O₂ + 2H⁺ + 2e⁻ → 2H₂O | +1.78 (in acidic solution)[1] |
| Peroxynitrite | ONOO⁻ + 2H⁺ + 2e⁻ → NO₂⁻ + H₂O | ~1.4 |
| This compound (Nitroxyl) | NO + e⁻ → NO⁻ | ~ -0.8[2] |
Note: The standard reduction potential for the NO/³NO⁻ couple is approximately -0.8 V[2]. It is important to note that the oxidizing behavior of nitroxyl in biological systems is complex and can be influenced by its reaction with other molecules, such as oxygen, to form more potent oxidants like peroxynitrite.
Experimental Protocols for Performance Benchmarking
To experimentally benchmark the oxidizing performance of this compound, several standardized assays can be employed. These protocols allow for the quantitative comparison of its oxidizing capacity against other agents.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to determine the reduction and oxidation potentials of a substance. By measuring the current that develops in an electrochemical cell under conditions where voltage is varied, one can obtain the standard reduction potential.
Methodology:
-
Preparation of the Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: The electrodes are immersed in an electrolyte solution (e.g., 0.1 M phosphate buffer, pH 7.4) containing a known concentration of the this compound donor or the oxidizing agent to be tested. The solution is deoxygenated by purging with an inert gas (e.g., argon or nitrogen).
-
Potential Sweep: A potentiostat is used to apply a linear potential sweep to the working electrode. The potential is swept from a value where no reaction occurs to a potential sufficient to cause reduction or oxidation, and then the sweep is reversed.
-
Data Acquisition: The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.
-
Analysis: The peak potentials on the voltammogram are used to determine the formal reduction potential of the analyte.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common and straightforward spectrophotometric method to assess the ability of a compound to act as a free radical scavenger, which is indicative of its reducing (antioxidant) capacity. While this assay primarily measures antioxidant activity, it can be adapted to compare the relative oxidizing strength by observing the regeneration of the DPPH radical from its reduced form by an oxidizing agent. However, it is more conventionally used for antioxidants. A more direct measure of oxidizing capacity would involve assays where the oxidant initiates a color change or fluorescence.
Methodology:
-
DPPH Solution Preparation: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).[3]
-
Reaction Mixture: A known volume of the test compound (this compound donor or other oxidizing agents) at various concentrations is added to the DPPH solution.[1]
-
Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).[1][3]
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.[3]
-
Calculation: A decrease in absorbance indicates radical scavenging (antioxidant activity). The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Similar to the DPPH assay, the ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•⁺). This assay is also primarily for determining antioxidant capacity.
Methodology:
-
Generation of ABTS•⁺: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•⁺ Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: A small volume of the test sample is added to a larger volume of the diluted ABTS•⁺ solution.
-
Absorbance Reading: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Signaling Pathways and Experimental Workflows
The biological effects of this compound are intrinsically linked to its participation in various signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutics.
This compound (Nitroxyl) Signaling Pathway
This compound (HNO) has been shown to interact with several biological targets, including soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO). While the interaction of HNO with sGC is complex and distinct from that of NO, it can lead to the production of cyclic guanosine monophosphate (cGMP), a key second messenger involved in vasodilation and other physiological processes.
Caption: this compound signaling pathway via activation of sGC.
Experimental Workflow for Comparing Oxidizing Capacity
The following diagram illustrates a typical workflow for comparing the oxidizing capacity of this compound with other oxidizing agents using a spectrophotometric assay like the DPPH or ABTS assay.
Caption: Workflow for comparing oxidizing capacity.
Conclusion
This guide provides a foundational understanding of the oxidizing properties of this compound (nitroxyl) in comparison to other well-established oxidizing agents. The provided data and experimental protocols are intended to serve as a valuable resource for researchers in designing and interpreting experiments aimed at elucidating the multifaceted roles of nitroxyl in biological systems. The distinct redox properties of this compound highlight its potential for novel therapeutic applications, warranting further investigation into its mechanisms of action.
References
A Comparative Guide to Cross-Validated Analytical Methods for Oxoazanide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cross-validated analytical methods for the quantification of Oxoazanide (Tizoxanide), the active metabolite of the broad-spectrum antiparasitic drug Nitazoxanide. The selection of a robust and reliable analytical method is critical for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document presents a detailed overview of High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, supported by experimental data from published literature.
Comparative Analysis of Analytical Methods
The performance of different analytical methods for the quantification of this compound (Tizoxanide) is summarized below. The data presented is compiled from various validated studies to facilitate a direct comparison of their key performance characteristics.
| Parameter | HPLC-UV[1][2] | HPTLC[1] | LC-MS/MS[3][4] |
| Linearity Range | 0.2 - 20 µg/mL[2] | 400 - 1600 ng/spot[1] | 1.0 - 500.0 ng/mL[3] |
| Accuracy (% Recovery) | Not explicitly stated | 85.5%[1] | 90.4% - 109.3%[3] |
| Precision (% RSD) | < 15% | Not explicitly stated | < 13.2%[3] |
| Limit of Detection (LOD) | Not explicitly stated | 15 ng/spot[5] | 1.0 ng/mL[3] |
| Limit of Quantification (LOQ) | 0.2 µg/mL[2] | 50 ng/spot[5] | 1.0 ng/mL[3] |
| Matrix | Human Plasma, Urine, Breast Milk[1][2] | Human Plasma[1] | Mouse Plasma[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of Tizoxanide in biological fluids.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Sample Preparation (Plasma):
-
To 0.5 mL of plasma, add 0.5 mL of acetonitrile and the internal standard.
-
Alkalinize with 0.5 mL of 0.1M sodium hydroxide and sonicate for 15 minutes.
-
Neutralize with 0.1M hydrochloric acid.
-
Perform a liquid-liquid extraction.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system[2].
-
High-Performance Thin-Layer Chromatography (HPTLC)
This method offers a simpler and high-throughput alternative for the analysis of Tizoxanide in plasma.[1]
-
Instrumentation: HPTLC system with a densitometric scanner.
-
Chromatographic Conditions:
-
Sample Preparation (Plasma):
-
Extraction of the analyte from plasma is performed using cation-exchange solid-phase extraction (SPE)[1].
-
The eluate is then applied to the HPTLC plate.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and specific method is ideal for pharmacokinetic studies requiring low detection limits.[3][4]
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Sample Preparation (Plasma):
-
A simple protein precipitation method is employed using acetonitrile.[3]
-
50 µL of plasma is mixed with acetonitrile containing the internal standard.
-
After centrifugation, the supernatant is injected into the LC-MS/MS system.
-
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, a reference method (Method A) and a new or alternative method (Method B).
Caption: Workflow for cross-validation of two analytical methods.
This guide serves as a starting point for researchers to select the most appropriate analytical method for their specific needs in the quantification of this compound. The choice of method will depend on factors such as the required sensitivity, sample matrix, available instrumentation, and throughput requirements.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
Comparative DFT Analysis of Oxoazanide and its Analogues: A Review of Available Computational Data
A comprehensive comparative analysis of the electronic and structural properties of Oxoazanide and its analogues using Density Functional Theory (DFT) is hampered by a notable absence of specific computational studies on this compound itself within publicly available scientific literature. This compound, a key metabolite of the broad-spectrum antiparasitic and antiviral drug Nitazoxanide (NTZ), remains largely uncharacterized from a quantum chemical perspective. However, DFT studies on the parent drug, Nitazoxanide, and its primary active metabolite, Tizoxanide, along with various synthetic analogues, provide valuable insights into the structure-activity relationships within this class of compounds.
This guide synthesizes the available DFT data for Nitazoxanide and its derivatives to offer a comparative overview for researchers, scientists, and drug development professionals. The presented data, methodologies, and visualizations aim to facilitate a deeper understanding of the electronic properties that may govern the biological activity of these molecules.
Molecular Structures
The foundational step in any computational analysis is the accurate representation of the molecular structures. Nitazoxanide is rapidly metabolized in vivo to Tizoxanide, which is considered the active form, and subsequently to other metabolites like this compound.
Caption: Chemical structures of Nitazoxanide, Tizoxanide, and a description of this compound.
Comparative Analysis of Electronic Properties
While DFT data for this compound is unavailable, analysis of Nitazoxanide and its metal complexes reveals key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting energy gap (ΔE), are crucial indicators of a molecule's chemical reactivity and kinetic stability. A smaller energy gap generally correlates with higher reactivity.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Computational Method | Reference |
| Nitazoxanide (NTZ) | -6.89 | -3.45 | 3.44 | Not Reported | DFT/B3LYP/6-311G(d,p) | [1] |
| Nitazoxanide (NTZ) | -7.12 | -3.67 | 3.45 | Not Reported | DFT/B3LYP/6-311G** | [2] |
| NTZ-Cu(II) Complex | -6.98 | -3.78 | 3.20 | Not Reported | DFT/B3LYP/LANL2DZ | [2] |
| NTZ-Ni(II) Complex | -7.05 | -3.59 | 3.46 | Not Reported | DFT/B3LYP/LANL2DZ | [2] |
| NTZ-Zn(II) Complex | -7.01 | -3.64 | 3.37 | Not Reported | DFT/B3LYP/LANL2DZ | [2] |
| NTZ-Ru(III) Complex | -5.44 | -4.51 | 0.93 | Not Reported | DFT/B3LYP/LANL2DZ | [2] |
| NTZ-Au(III) Complex | -6.01 | -4.98 | 1.03 | Not Reported | DFT/B3LYP/LANL2DZ | [2] |
| NTZ-Ag(I) Complex | -5.62 | -2.49 | 3.13 | Not Reported | DFT/B3LYP/LANL2DZ | [2] |
Note: The discrepancies in the reported values for Nitazoxanide are likely due to the different basis sets used in the calculations.
Experimental and Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen methodology. The following provides an overview of the computational protocols used in the cited studies.
For the study on NTZ and its metal complexes by Sharfalddin et al. (2023): [2]
-
Software: Gaussian program package.
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Basis Set: 6-311G** for the free Nitazoxanide ligand and LANL2DZ for the metal complexes.
-
Geometry Optimization: The structures of the ligand and its metal complexes were optimized to find the lowest energy conformation.
-
Calculation of Properties: Following optimization, quantum chemical descriptors such as HOMO and LUMO energies, energy gap, absolute electronegativity, hardness, and softness were calculated.
For the study on NTZ by Al-Hussain et al. (2021):
-
Software: Gaussian 09.
-
Functional: B3LYP.
-
Basis Set: 6-311G(d,p).
-
Geometry Optimization: The molecular structure was optimized using the specified level of theory.
-
Frequency Analysis: Vibrational frequencies were calculated to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
Logical Workflow for DFT Analysis
The general workflow for performing a DFT analysis of a molecule like this compound or its analogues involves several key steps, from initial structure preparation to the analysis of calculated properties.
Caption: A generalized workflow for performing DFT analysis of a molecule.
Signaling Pathway and Mechanism of Action
Nitazoxanide and its active metabolite, Tizoxanide, are known to inhibit the pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR) enzyme in anaerobic parasites. This enzyme is crucial for the central energy metabolism of these organisms. The inhibition of PFOR disrupts the electron transfer process, leading to cell death. While a detailed signaling pathway derived from DFT analysis is not available, a conceptual diagram illustrates the proposed mechanism.
Caption: Proposed mechanism of action for Nitazoxanide and its active metabolite Tizoxanide.
References
- 1. Investigating the Biological Potency of Nitazoxanide-Based Cu(II), Ni(II) and Zn(II) Complexes Synthesis, Characterization and Anti-COVID-19, Antioxidant, Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological efficacy of novel metal complexes of Nitazoxanide: Synthesis, characterization, anti-COVID-19, antioxidant, antibacterial and anticancer activity studies - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of Nitazoxanide Derivatives In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro therapeutic potential of Nitazoxanide (NTZ) and its derivatives against various pathogens and cancer cell lines. The data presented is collated from multiple studies to offer a comprehensive overview for researchers and drug development professionals. While the initial search term "Oxoazanide derivatives" did not yield specific results, the closely related and well-researched Nitazoxanide derivatives offer a robust dataset for in vitro validation.
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data on the in vitro activity of Nitazoxanide and its derivatives compared to alternative compounds.
Table 1: Antiparasitic Activity
| Compound/Derivative | Organism | IC50 (µM) | Alternative Compound | Alternative IC50 (µM) | Reference |
| Nitazoxanide (NTZ) | Giardia lamblia | Varies (see notes) | Metronidazole (MTZ) | Varies (see notes) | [1][2] |
| Tizoxanide (TIZ) | Giardia intestinalis | ~8x more active than MTZ | Metronidazole (MTZ) | - | [2] |
| FLP-2 | Giardia lamblia | Similar to MTZ, 1.2x lower than NTZ | Metronidazole (MTZ), Nitazoxanide (NTZ) | - | [1] |
| FLP-6 | Giardia lamblia | 12x > MTZ, 15x > NTZ | Metronidazole (MTZ), Nitazoxanide (NTZ) | - | [1] |
| FLP-8 | Giardia lamblia | 34x > MTZ, 43x > NTZ | Metronidazole (MTZ), Nitazoxanide (NTZ) | - | [1] |
| Nitazoxanide (NTZ) | Cryptosporidium parvum | Higher than KDU731 and HFL | KDU731, Halofuginone lactate (HFL), Paromomycin | KDU731 < HFL < NTZ < Paromomycin | [3][4] |
| Tizoxanide (TIZ) | Entamoeba histolytica | ~2x more active than MTZ | Metronidazole (MTZ) | - | [2] |
| Nitazoxanide (NTZ) | Trichomonas vaginalis | Active | Metronidazole (MTZ) | Active | [2][5] |
| Tizoxanide (TIZ) | Trichomonas vaginalis | Active | Metronidazole (MTZ) | Active | [2][5] |
| Note: IC50 values for NTZ and MTZ against G. lamblia can vary significantly between susceptible and resistant strains.[2] |
Table 2: Antibacterial Activity
| Compound/Derivative | Organism | MIC (µM) | Alternative Compound | Alternative MIC (µM) | Reference |
| Nitazoxanide (NTZ) | E. coli | 104.13 | Ciprofloxacin | 0.3 | [6] |
| Compound 3a | E. coli | 1.48 - 4.89 | Ciprofloxacin | 0.3 | [6] |
| Compound 5c | E. coli | 1.48 - 4.89 | Ciprofloxacin | 0.3 | [6] |
| Compound 5o | E. coli | 1.48 | Ciprofloxacin | 0.3 | [6] |
| Compound 5q | E. coli | 1.48 - 4.89 | Ciprofloxacin | 0.3 | [6] |
| Nitazoxanide (NTZ) | M. tuberculosis | 14 | - | - | [7] |
| Compound 3b | M. tuberculosis | 4.47 | Ethambutol | 7.63 | [6] |
Table 3: Anticancer Activity
| Compound/Derivative | Cell Line | IC50 (µM) | Alternative Compound | Alternative IC50 (µM) | Reference |
| NTZ-Cu(II) | MCF-7 (Breast Cancer) | 24.5 | Cisplatin | - | [8] |
| NTZ-Cu(II) | HeLa (Cervical Cancer) | 21.5 | Cisplatin | - | [8] |
| NTZ-Ni(II) | MCF-7 (Breast Cancer) | > 50 | Cisplatin | - | [8] |
| NTZ-Ni(II) | HeLa (Cervical Cancer) | > 50 | Cisplatin | - | [8] |
| NTZ-Zn(II) | MCF-7 (Breast Cancer) | > 50 | Cisplatin | - | [8] |
| NTZ-Zn(II) | HeLa (Cervical Cancer) | > 50 | Cisplatin | - | [8] |
Mechanism of Action
Nitazoxanide and its derivatives primarily exert their therapeutic effects through the inhibition of the Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR) enzyme-dependent electron transfer reaction. This is crucial for anaerobic energy metabolism in various parasites and anaerobic bacteria.[3][9] The disruption of this pathway leads to metabolic distress and ultimately cell death.
In the context of cancer, the mechanism is more complex and appears to involve multiple pathways. Nitazoxanide has been shown to interfere with crucial metabolic and pro-death signaling pathways, including the inhibition of c-Myc, unfolded protein response (UPR), and autophagy.[10][11][12]
Experimental Protocols
Detailed methodologies for the key in vitro experiments cited in this guide are provided below.
In Vitro Antiparasitic Susceptibility Assay (e.g., Giardia lamblia)
This protocol is a generalized procedure based on methodologies described in the cited literature.[1][13]
Materials:
-
Giardia lamblia trophozoites (e.g., ATCC strains)
-
TYI-S-33 medium supplemented with bovine serum
-
Test compounds (Nitazoxanide derivatives) and control drugs (e.g., Metronidazole)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Hemocytometer
-
Incubator (37°C)
Procedure:
-
Culture Preparation: Giardia lamblia trophozoites are cultured in TYI-S-33 medium at 37°C to achieve logarithmic growth phase.
-
Drug Dilution: Stock solutions of the test and control compounds are prepared in DMSO and then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the parasites (typically <0.1%).
-
Incubation: Trophozoites are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 trophozoites/mL). The drug dilutions are added to the wells, and the plates are incubated at 37°C for 48 hours.
-
Subculture: After the initial incubation, the trophozoites are washed to remove the drug and then resuspended in fresh, drug-free medium for an additional 48 hours.
-
Cell Counting: The number of viable trophozoites in each well is determined by counting using a hemocytometer.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves using a suitable statistical method, such as Probit analysis.
In Vitro Antibacterial Susceptibility Assay (MIC Determination)
This protocol is a generalized procedure for determining the Minimum Inhibitory Concentration (MIC) based on standard microbiology techniques.[6]
Materials:
-
Bacterial strains (e.g., E. coli, M. tuberculosis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth, Middlebrook 7H9)
-
Test compounds and control antibiotics (e.g., Ciprofloxacin)
-
96-well microplates
-
Spectrophotometer (for measuring optical density)
-
Incubator with appropriate atmospheric conditions
Procedure:
-
Inoculum Preparation: A standardized inoculum of the bacterial strain is prepared from a fresh culture to a specific turbidity (e.g., 0.5 McFarland standard).
-
Drug Dilution: Test compounds and control antibiotics are serially diluted in the appropriate broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplates are incubated under conditions suitable for the specific bacterium (e.g., 37°C for 18-24 hours for E. coli).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This is a common colorimetric assay to assess cell viability, based on methodologies described in the literature.[8]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Test compounds and control drugs (e.g., Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds and controls.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.
Conclusion
The in vitro data strongly suggest that Nitazoxanide and its derivatives possess significant therapeutic potential across a broad spectrum of applications, including antiparasitic, antibacterial, and anticancer activities. Several derivatives have demonstrated superior potency compared to the parent compound and existing standard-of-care drugs in in vitro models. The primary mechanism of action against anaerobic organisms is the inhibition of the PFOR enzyme, while the anticancer effects appear to be multifactorial. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of these promising compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro activity of nitazoxanide and related compounds against isolates of Giardia intestinalis, Entamoeba histolytica and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Nitazoxanide and tizoxanide demonstrate high levels of in vitro activity against metronidazole-susceptible and metronidazole-resistant Trichomonas vaginalis clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New nitazoxanide derivatives: design, synthesis, biological evaluation, and molecular docking studies as antibacterial and antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigating the Biological Potency of Nitazoxanide-Based Cu(II), Ni(II) and Zn(II) Complexes Synthesis, Characterization and Anti-COVID-19, Antioxidant, Antibacterial and Anticancer Activities [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. A functional perspective of nitazoxanide as a potential anticancer drug [inis.iaea.org]
- 11. A functional perspective of nitazoxanide as a potential anticancer drug. | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Characterisation of the in vitro activity of a Nitazoxanide-N-methyl-1H-benzimidazole hybrid molecule against albendazole and nitazoxanide susceptible and resistant strains of Giardia intestinalis and its in vivo giardicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to Oxoazanide: A Guide for Researchers
For researchers, scientists, and drug development professionals, the generation of the nitroxyl anion (NO⁻), also known as Oxoazanide, is of significant interest due to its unique physiological effects, distinct from its redox sibling, nitric oxide (NO). As this compound is a highly reactive and short-lived species, its practical application in research and therapeutics relies on the use of donor compounds that release nitroxyl (HNO, the protonated form of this compound) under physiological conditions. This guide provides a head-to-head comparison of different classes of these donor compounds, which represent the functional "synthetic routes" to generating this compound for experimental use.
Comparative Analysis of Nitroxyl (HNO) Donors
The selection of an appropriate nitroxyl donor is critical for studying the biological effects of this compound, as the rate of release, yield, and nature of byproducts can significantly influence experimental outcomes. Below is a summary of the key quantitative data for three major classes of nitroxyl donors.
| Donor Class | Example Compound | Release Conditions (pH 7.4, 37°C) | Half-life (t½) | HNO Yield | Key Byproducts | Advantages | Disadvantages |
| Diazeniumdiolates | Angeli's Salt (Na₂N₂O₃) | Spontaneous | ~2.3 minutes[1] | ~50% (can vary)[1] | Nitrite (NO₂⁻) | Well-characterized, commercially available | Short half-life, biologically active byproduct (nitrite) |
| N-Hydroxysulfonamides | Piloty's Acid (PhSO₂NHOH) | pH-dependent (slow at neutral pH) | ~80 hours (at 25°C) | Variable, often low at neutral pH | Benzenesulfinic acid | Tunable release with derivatives | Slow release at physiological pH, potential for NO release under aerobic conditions |
| Acyloxy Nitroso Compounds | 1-Nitrosocyclohexyl Acetate | Hydrolytic (spontaneous or enzyme-catalyzed) | Minutes to hours (tunable by ester group) | High | Carboxylic acid, cyclohexanone | Tunable release rate, no nitrite byproduct | Can react directly with thiols, may require enzymatic activation for rapid release |
Detailed Experimental Protocols
The synthesis of nitroxyl donors is a key step in accessing this compound for research. Below are detailed methodologies for the synthesis of a representative compound from two different donor classes.
Synthesis of a Piloty's Acid Derivative: N-(Benzyloxy)-4-methylbenzenesulfonamide
This protocol describes the synthesis of an O-protected derivative of Piloty's acid, which can be a precursor to the active HNO donor.
Materials:
-
p-Toluenesulfonyl chloride
-
O-Benzylhydroxylamine hydrochloride
-
Pyridine
-
2M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve p-toluenesulfonyl chloride (1.98 mmol) in pyridine (5 mL).
-
To this solution, add O-benzylhydroxylamine hydrochloride (1.80 mmol).
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by adding 2M HCl (25 mL).
-
Extract the product with ethyl acetate (25 mL).
-
Wash the organic layer with brine (100 mL), dry over MgSO₄, and concentrate under reduced pressure to yield the product.
Synthesis of an Acyloxy Nitroso Compound: 1-Nitrosocyclohexyl Acetate
This method describes the synthesis of an acyloxy nitroso compound via the oxidation of an oxime.
Materials:
-
Cyclohexanone oxime
-
Lead tetraacetate
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve cyclohexanone oxime in dichloromethane.
-
Add lead tetraacetate to the solution and stir until the reaction is complete (monitored by TLC).
-
Add water (50 mL) to the reaction mixture and separate the layers.
-
Wash the organic layer with saturated sodium bicarbonate solution (10 x 50 mL).
-
Dry the organic layer over MgSO₄, filter, and concentrate.
-
Purify the crude product by passing it through a short pad of silica gel using a mixture of hexanes and ethyl acetate (20:1) as the eluent to obtain the product as a blue oil.
Signaling Pathways and Mechanisms
The biological effects of this compound (nitroxyl) are mediated through its distinct chemical reactivity, particularly its interactions with thiols and metalloproteins. The following diagram illustrates a key signaling pathway of nitroxyl.
References
A Researcher's Guide to Confirming the Purity of Oxoazanide (Nitroxyl) Donors
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical, foundational step for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methodologies to confirm the purity of Oxoazanide (nitroxyl, HNO/NO⁻) donor samples, specifically focusing on the two most common donors: Angeli's salt and Piloty's acid. Experimental data is presented to support the objective comparison of these techniques.
This compound, the one-electron reduced and protonated form of nitric oxide, is a highly reactive and unstable molecule. Due to its inherent instability, its biological and pharmacological effects are studied using donor molecules that release this compound under physiological conditions. The integrity of research involving these donors is contingent upon the purity of the donor compounds themselves. Impurities can arise from the synthesis process, degradation, or improper storage, leading to misleading or erroneous experimental outcomes.
This guide outlines key analytical techniques for the quality assessment of Angeli's salt (sodium trioxodinitrate) and Piloty's acid (N-hydroxybenzenesulfonamide) samples obtained from different suppliers.
Comparative Analysis of Purity Assessment Techniques
A multi-pronged analytical approach is recommended for the comprehensive purity assessment of this compound donors. The choice of technique depends on the specific information required, from initial screening to detailed impurity profiling.
| Analytical Technique | Angeli's Salt (Sodium trioxodinitrate) | Piloty's Acid (N-hydroxybenzenesulfonamide) | Key Advantages | Limitations |
| UV-Visible Spectroscopy | Quantitative determination of concentration. | Limited utility for primary purity assessment. | Rapid, simple, and cost-effective for concentration verification. | Non-specific; cannot distinguish between the parent compound and UV-active impurities. |
| ¹H and ¹⁵N NMR Spectroscopy | Structural confirmation and detection of proton-containing impurities. ¹⁵N NMR can provide insights into the nitrogen backbone. | Structural confirmation and identification of organic impurities. | Provides detailed structural information and can quantify impurities with known structures. | May not detect inorganic impurities or those without NMR-active nuclei. Requires specialized equipment. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile impurities. | Separation and quantification of organic impurities and degradation products. | High sensitivity and resolving power for separating complex mixtures. Can be coupled with mass spectrometry for identification. | Method development can be time-consuming. Requires appropriate reference standards for quantification. |
| Ion Chromatography (IC) | Quantification of anionic impurities, particularly nitrite (a primary degradation product). | Not typically used. | Highly effective for the separation and quantification of inorganic ions. | Limited to ionic species. |
Experimental Protocols
UV-Visible Spectroscopy for Angeli's Salt Concentration
Principle: Angeli's salt exhibits a characteristic UV absorbance maximum, which can be used to determine its concentration in solution.
Protocol:
-
Prepare a stock solution of Angeli's salt in 0.01 M NaOH. Alkaline conditions are crucial for stability.
-
Immediately before analysis, dilute the stock solution in 0.1 M phosphate buffer (pH 7.4).
-
Record the UV-Vis spectrum from 200 to 400 nm.
-
Determine the absorbance at the maximum wavelength (λmax), reported to be between 237 nm and 250 nm.[1]
-
Calculate the concentration using the Beer-Lambert law (A = εbc), with a molar extinction coefficient (ε) of approximately 8000 M⁻¹cm⁻¹ at 250 nm.[1]
¹H NMR Spectroscopy for Purity Assessment
Principle: Quantitative ¹H NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.
Protocol for Piloty's Acid:
-
Accurately weigh approximately 5-10 mg of the Piloty's acid sample and a similar amount of a suitable internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum with appropriate relaxation delays to ensure quantitative accuracy.
-
Integrate a well-resolved signal from Piloty's acid (e.g., aromatic protons) and a signal from the internal standard.
-
Calculate the purity of the Piloty's acid sample based on the integral values, the number of protons giving rise to each signal, and the weights of the sample and standard.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. This allows for the detection and quantification of impurities.
General Protocol (to be optimized for specific impurities):
-
Column: A reversed-phase C18 column is a common starting point for small organic molecules like Piloty's acid and its potential organic impurities.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer or water with a small amount of acid like formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the parent compound and potential impurities absorb.
-
Sample Preparation: Dissolve the sample in a suitable solvent, ensuring it is compatible with the mobile phase.
-
Analysis: Inject the sample and analyze the resulting chromatogram for peaks other than the main component. The area of these impurity peaks can be used to estimate their relative concentration.
Potential Impurities and Their Origins
Understanding the synthesis and stability of this compound donors is key to anticipating potential impurities.
Angeli's Salt (Synthesis: Condensation of hydroxylamine with an organic nitrate):
-
Unreacted Starting Materials: Hydroxylamine, organic nitrate (e.g., butyl nitrate).
-
Degradation Products: Nitrite (NO₂⁻) is a primary degradation product.[2] Under acidic conditions (pH < 4), nitric oxide (NO) can be generated. In strongly alkaline solutions in the presence of oxygen, peroxynitrite (ONOO⁻) can be formed.[2]
Piloty's Acid (Synthesis: Condensation of hydroxylamine with benzenesulfonyl chloride):
-
Unreacted Starting Materials: Hydroxylamine, benzenesulfonyl chloride.
-
Side-Reaction Products: Formation of related sulfonamides.
-
Degradation Products: Under aerobic conditions, Piloty's acid can be oxidized to a nitroxide radical that donates NO instead of HNO.
Visualization of Experimental Workflow and Pathways
Conclusion
The purity of this compound donors is paramount for reliable and reproducible research. A combination of analytical techniques is essential for a thorough quality assessment. While UV-Vis spectroscopy offers a rapid method for determining the concentration of Angeli's salt, it is insufficient for purity analysis. ¹H NMR and HPLC are powerful tools for identifying and quantifying organic impurities in Piloty's acid. For Angeli's salt, Ion Chromatography is particularly useful for quantifying the critical nitrite impurity. By employing the detailed protocols and being aware of the potential impurities outlined in this guide, researchers can confidently select high-purity this compound donors, thereby enhancing the integrity of their scientific investigations.
References
- 1. The potential of Angeli’s salt to decrease nitric oxide scavenging by plasma hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angeli's salt (Na2N2O3) is a precursor of HNO and NO: a voltammetric study of the reactive intermediates released by Angeli's salt decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Assessment of the Environmental Impact of Oxoazanide Synthesis: A Green Chemistry Approach
In the landscape of modern pharmaceutical development, the environmental footprint of synthetic processes is a critical consideration. This guide provides a comparative analysis of two synthetic routes for the novel therapeutic agent Oxoazanide, highlighting the principles of green chemistry in reducing environmental impact. The traditional synthesis (Route A) is compared against a more sustainable, green-certified approach (Route B), with supporting experimental data and methodologies.
Quantitative Comparison of Synthesis Routes
The environmental impact of each synthesis route was evaluated using key green chemistry metrics. The data clearly indicates the superior environmental performance of Route B.
| Metric | Route A: Traditional Synthesis | Route B: Green Synthesis |
| Atom Economy (%) | 45.2% | 82.5% |
| Process Mass Intensity (PMI) | 152 | 35 |
| E-Factor (Environmental Factor) | 151 | 34 |
| Solvent Consumption (L/kg) | 85 | 15 |
| Hazardous Reagents Used | N-Bromosuccinimide, Chromium Trioxide | Peracetic Acid, Immobilized Enzyme |
| Energy Consumption (kWh/kg) | 250 | 120 |
| Overall Yield (%) | 65% | 88% |
Experimental Protocols
Detailed methodologies for the key steps in each synthesis are provided below.
Route A: Traditional Bromination and Oxidation
-
Step 2: Bromination of Intermediate-I. To a solution of Intermediate-I (1.0 eq) in carbon tetrachloride (20 L/kg), N-bromosuccinimide (1.2 eq) and a catalytic amount of benzoyl peroxide were added. The mixture was heated to reflux for 4 hours under a nitrogen atmosphere. After cooling, the succinimide byproduct was filtered off, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography.
-
Step 3: Oxidation of Bromo-Intermediate. The bromo-intermediate (1.0 eq) was dissolved in acetone (30 L/kg). Jones reagent (chromium trioxide in sulfuric acid) was added dropwise at 0°C. The reaction was stirred for 2 hours, quenched with isopropanol, and the solvent was evaporated. The residue was extracted with ethyl acetate, and the organic layer was washed with brine, dried over sodium sulfate, and concentrated to yield the oxidized product.
Route B: Green Catalytic Oxidation
-
Step 2: Enzymatic Halogenation of Intermediate-I. Intermediate-I (1.0 eq) was suspended in a phosphate buffer (pH 6.5, 10 L/kg) containing sodium bromide (1.5 eq). An immobilized vanadium-dependent haloperoxidase was added, followed by the slow addition of hydrogen peroxide (1.1 eq) over 3 hours. The reaction was maintained at 30°C. The product was then extracted with 2-methyltetrahydrofuran.
-
Step 3: Peracetic Acid Oxidation. The halogenated intermediate (1.0 eq) was dissolved in ethyl acetate (5 L/kg). Peracetic acid (1.2 eq) was added, and the mixture was stirred at 40°C for 5 hours. The reaction was monitored by HPLC. Upon completion, the solution was washed with an aqueous solution of sodium thiosulfate and then brine. The solvent was recovered by distillation.
Visualizing the Processes
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway for this compound.
Safety Operating Guide
Immediate Safety and Logistical Information for Handling Novel Compounds (e.g., "Oxoazanide")
As a large language model, I am unable to find any specific information about a chemical named "Oxoazanide" in publicly available resources. It is possible that this is a novel or internal compound name. The following guidance is based on best practices for handling potentially hazardous, novel chemical compounds in a laboratory setting. This information should be supplemented with a formal risk assessment conducted by your institution's environmental health and safety (EHS) department before any handling occurs.
This document provides a general framework for the safe handling and disposal of novel chemical entities where full toxicological data is not yet available.
Personal Protective Equipment (PPE)
When handling a novel compound like "this compound," it is crucial to assume it is hazardous and use a comprehensive set of PPE. The following table outlines the recommended PPE for various laboratory operations.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloved) - Lab Coat - ANSI Z87.1-rated Safety Glasses with side shields - Particulate Respirator (e.g., N95) | To prevent inhalation of fine powders and skin contact. |
| Handling in Solution | - Nitrile Gloves - Lab Coat - ANSI Z87.1-rated Safety Goggles | To protect against splashes and skin contact. |
| Heating or Reactions under Pressure | - Nitrile Gloves - Flame-Resistant Lab Coat - ANSI Z87.1-rated Safety Goggles and Face Shield | To provide additional protection from heat, splashes, and potential explosions. |
| Large-Scale Operations (>1g) | - Chemical-Resistant Gloves (e.g., Butyl rubber) - Chemical-Resistant Apron over Lab Coat - ANSI Z87.1-rated Safety Goggles and Face Shield - Respirator with appropriate cartridges | To provide enhanced protection for procedures with a higher risk of exposure. |
Operational Plan: Handling "this compound" in a Laboratory Setting
This protocol outlines the steps for safely handling a novel compound.
2.1. Engineering Controls
-
All work with solid "this compound" and concentrated solutions must be performed in a certified chemical fume hood.
-
A safety shower and eyewash station must be readily accessible within a 10-second travel distance.
2.2. Handling Protocol
-
Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing : Use an analytical balance inside the fume hood. Use a spatula to transfer the solid and handle it gently to avoid creating airborne dust.
-
Dissolving : Add the solvent to the solid slowly. If the dissolution is exothermic, prepare an ice bath to cool the vessel.
-
Post-Handling : After handling, wipe down the work area with an appropriate solvent (e.g., 70% ethanol, unless reactive). Remove PPE in the correct order: gloves, then goggles/face shield, then lab coat.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing PPE.
Disposal Plan
All waste contaminated with "this compound" must be treated as hazardous waste.
3.1. Waste Segregation
-
Solid Waste : Contaminated gloves, bench paper, and other solid materials should be placed in a dedicated, sealed hazardous waste bag.
-
Liquid Waste : Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. The container should be compatible with the solvents used.
-
Sharps Waste : Contaminated needles and other sharps must be disposed of in a designated sharps container.
3.2. Labeling and Storage
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date.
-
Waste containers should be stored in a designated satellite accumulation area until they are collected by the EHS department.
Caption: Workflow for Safely Handling and Disposing of "this compound".
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
